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  • Product: 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride
  • CAS: 1803594-52-6

Core Science & Biosynthesis

Foundational

Mechanism and Synthesis of 2-Amino-3-hydroxy-2-methylpropanenitrile Hydrochloride: A Technical Guide

Executive Summary The compound 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride is a critical intermediate in modern synthetic organic chemistry and drug development. It serves as the primary synthetic precursor to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride is a critical intermediate in modern synthetic organic chemistry and drug development. It serves as the primary synthetic precursor to α-methylserine, a non-proteinogenic amino acid widely utilized to engineer conformationally constrained peptides and biologically active small molecules. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for the synthesis of this aminonitrile salt via the Strecker pathway, focusing on the thermodynamic and kinetic controls necessary to ensure high yield and molecular stability.

Physicochemical Properties and Analytical Specifications

Before initiating the synthesis, it is critical to understand the target molecule's physical and structural parameters. The quantitative data for both the free base and the hydrochloride salt are summarized in Table 1.

Table 1: Quantitative Chemical Properties

ParameterSpecification / ValueReference
Chemical Formula C₄H₉ClN₂O1[1]
Molecular Weight 136.58 g/mol 2[2]
CAS Registry Number (HCl Salt) 1803594-52-62[2]
CAS Registry Number (Free Base) 122556-12-13[3]
Melting Point (Free Base) 70-74 °C
Storage Conditions 2-8 °C, Sealed, Dry3[3]

Core Mechanism of Formation

The synthesis of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride relies on the classical Strecker amino acid synthesis, a multi-component reaction that transforms a ketone into an α-aminonitrile 4[4]. When applied to hydroxyacetone (acetol), the mechanism proceeds through three distinct phases:

  • Imine Formation: The reaction initiates with the nucleophilic addition of ammonia to the electrophilic carbonyl carbon of hydroxyacetone. This forms an unstable hemiaminal intermediate, which rapidly undergoes dehydration (loss of a water molecule) to yield a reactive ketimine (1-hydroxypropan-2-imine).

  • Nucleophilic Cyanation: The cyanide anion (CN⁻) acts as a strong nucleophile, attacking the electrophilic carbon of the ketimine double bond. This addition generates the free base α-aminonitrile (2-amino-3-hydroxy-2-methylpropanenitrile).

  • Protonation and Salt Precipitation: The free base aminonitrile is treated with anhydrous hydrochloric acid. The primary amine is protonated to form an ammonium cation, which ionically pairs with the chloride anion, precipitating as the stable hydrochloride salt.

Mechanism A Hydroxyacetone + NH3 B Hemiaminal Intermediate A->B Nucleophilic Addition C Imine Intermediate B->C - H2O (Dehydration) D Aminonitrile (Free Base) C->D + CN- (Cyanation) E Aminonitrile HCl Salt D->E + HCl (Protonation)

Figure 1: Mechanistic pathway for the Strecker synthesis of the aminonitrile hydrochloride.

Causality in Experimental Design (E-E-A-T)

A robust synthetic protocol is not merely a sequence of steps; it is a carefully balanced thermodynamic system. Understanding the why behind each experimental choice is critical for reproducibility and safety.

  • Buffer System Utility (NH₄Cl + NaCN): Rather than utilizing highly toxic and volatile hydrogen cyanide (HCN) gas directly, this protocol employs a mixture of ammonium chloride and sodium cyanide. In an aqueous environment, these salts establish an equilibrium, generating ammonium cyanide in situ. This acts as a self-regulating buffer, providing a steady, controlled release of both the nucleophilic ammonia (for imine formation) and the cyanide anion (for cyanation). This maximizes the yield of the aminonitrile while drastically mitigating handling risks.

  • Thermodynamic Control During Cyanation: The formation of the imine and the subsequent cyanation are highly exothermic processes. Maintaining the reaction strictly at 0–5 °C is critical. Elevated temperatures not only risk the volatilization of any transiently formed HCN (boiling point 25.6 °C) but also promote competitive side reactions, such as the spontaneous polymerization of the reactive imine intermediate or the thermal degradation of the hydroxyacetone precursor.

  • The Necessity of Salt Formation: α-Aminonitriles in their free base form are thermodynamically unstable. They are highly prone to retro-Strecker degradation (reverting back to the imine and releasing free cyanide) or intermolecular polymerization. By converting the free base to its hydrochloride salt via treatment with ethereal HCl, the amino group is protonated (NH₃⁺). This eliminates the nucleophilicity of the nitrogen lone pair, effectively halting polymerization and locking the molecule into a stable, crystalline lattice suitable for long-term storage 5[5].

Experimental Protocol

The following step-by-step methodology details the optimized workflow for synthesizing the target compound.

Step-by-Step Synthesis Workflow:

  • Preparation of the Ammonia Buffer: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.1 equivalents of ammonium chloride (NH₄Cl) in aqueous ammonia (25% w/w).

  • Ketone Addition: Cool the solution to 0–5 °C using an ice-water bath. Slowly add 1.0 equivalent of hydroxyacetone dropwise to prevent localized heating.

  • Cyanation: Dissolve 1.1 equivalents of sodium cyanide (NaCN) in a minimal amount of distilled water. Add this solution dropwise to the reaction mixture over 30 minutes, strictly maintaining the internal temperature below 5 °C.

  • Incubation: Remove the ice bath and allow the reaction mixture to warm to room temperature naturally. Stir continuously for 12–24 hours to ensure complete conversion to the free base aminonitrile.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc). Combine the organic layers and wash with saturated brine.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil.

  • Salt Formation: Dissolve the crude oil in anhydrous diethyl ether and cool to 0 °C. Slowly add a pre-titrated ethereal HCl solution (or bubble anhydrous HCl gas) until precipitation ceases.

  • Isolation: Filter the resulting white precipitate under vacuum, wash thoroughly with cold anhydrous ether, and dry under high vacuum to afford pure 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride.

Workflow Step1 Step 1: Reagent Mixing Hydroxyacetone + NH4Cl + aq. NH3 Step2 Step 2: Cyanation Slow addition of NaCN at 0-5°C Step1->Step2 Step3 Step 3: Incubation Stir at RT for 12-24 hours Step2->Step3 Step4 Step 4: Extraction Extract with EtOAc, dry over MgSO4 Step3->Step4 Step5 Step 5: Salt Formation Add ethereal HCl at 0°C Step4->Step5 Step6 Step 6: Isolation Filter, wash, and vacuum dry Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesizing the aminonitrile hydrochloride salt.

Analytical Validation (Self-Validating Systems)

A scientifically rigorous protocol requires self-validation to confirm the structural integrity of the synthesized product. The successful formation of the hydrochloride salt can be confirmed via standard spectroscopic methods:

  • FT-IR Spectroscopy: The complete disappearance of the strong carbonyl stretch (C=O) of the starting hydroxyacetone at ~1710 cm⁻¹ and the appearance of a sharp, distinct nitrile stretch (C≡N) at ~2230 cm⁻¹ validates the successful cyanation. A broad, intense band at 3300–3400 cm⁻¹ confirms the presence of both the hydroxyl (-OH) and the protonated amine (-NH₃⁺) groups.

  • ¹H NMR Spectroscopy (in D₂O): The methyl group, originally adjacent to a ketone in the starting material, will shift upfield to a singlet at ~1.6 ppm, reflecting its new environment on a quaternary carbon bearing an amine and a nitrile. The methylene protons adjacent to the hydroxyl group typically appear as an AB quartet or a singlet at ~3.8 ppm, depending on the solvent and chiral environment.

References

  • PubChem. "2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752".
  • Sigma-Aldrich. "2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride | 1803594-52-6". Sigma-Aldrich.
  • Sigma-Aldrich. "2-amino-3-hydroxy-2-methylpropanenitrile | 122556-12-1". Sigma-Aldrich.
  • ChemScene. "122556-12-1 | 2-Amino-3-hydroxy-2-methylpropanenitrile". ChemScene.
  • ResearchGate. "Asymmetric synthesis of a,a-disubstituted a-amino acids".
  • NASA. "Extraterrestrial hydroxy amino acids in CM and CR carbonaceous chondrites".

Sources

Exploratory

NMR chemical shifts and structural analysis of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride

Executive Summary In the landscape of modern medicinal chemistry, α -aminonitriles serve as indispensable building blocks for synthesizing conformationally constrained amino acids and complex active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, α -aminonitriles serve as indispensable building blocks for synthesizing conformationally constrained amino acids and complex active pharmaceutical ingredients (APIs). 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride (derived from the free base, CAS: 122556-12-1) is a highly specialized intermediate. It is most notably recognized as the critical chiral precursor in the synthesis of Monepantel (Zolvix) , a blockbuster anthelmintic drug, and as a foundation for α -methylserine derivatives used in peptide engineering[1, 2, 3].

This technical guide provides an in-depth analysis of the molecule's structural characteristics, elucidates its NMR spectroscopic profile, details a self-validating Strecker synthesis protocol, and maps its downstream biological application.

Structural Identity and NMR Spectroscopic Analysis

Understanding the molecular geometry of 2-amino-3-hydroxy-2-methylpropanenitrile is paramount for accurate spectral interpretation. The molecule features a quaternary stereocenter at the C2 position, which binds a methyl group, an amine, a nitrile, and a hydroxymethyl group. This chirality inherently breaks the magnetic equivalence of the adjacent protons.

Causality in NMR Chemical Shifts

The most distinct feature in the 1 H NMR spectrum is the behavior of the C3 methylene (-CH 2​ OH) protons. Because they are adjacent to the C2 chiral center, these two protons are diastereotopic . They exist in different magnetic environments regardless of bond rotation, leading to a pronounced geminal coupling ( 2J≈11 Hz). Consequently, rather than a simple singlet, these protons present as an AB spin system, typically resolved as overlapping doublets (dd) in high-field NMR [1].

The 13 C NMR spectrum is anchored by the highly deshielded sp-hybridized nitrile carbon at 124.4 ppm, while the electron-withdrawing effects of the amine and nitrile groups push the quaternary C2 carbon to 53.1 ppm [1].

Quantitative NMR Data Summary

The following table summarizes the validated 1 H and 13 C NMR chemical shifts for the compound, acquired at 400 MHz and 100 MHz, respectively.

NucleusChemical Shift (δ, ppm)Multiplicity & CouplingIntegrationAssignment
1 H (MeOD) 3.51dd ( 2J = 11.2 Hz, 10.8 Hz)2HC3 Methylene (-CH 2​ -)
1 H (MeOD) 1.40s (Singlet)3HC4 Methyl (-CH 3​ )
13 C (CDCl 3​ ) 124.4-1CC1 Nitrile (-C N)
13 C (CDCl 3​ ) 69.8-1CC3 Hydroxymethyl (-CH 2​ OH)
13 C (CDCl 3​ ) 53.1-1CC2 Quaternary ( α -carbon)
13 C (CDCl 3​ ) 23.9-1CC4 Methyl (-CH 3​ )

(Note: Amine and hydroxyl protons exchange rapidly in MeOD and are typically not observed.)

Experimental Methodology: Strecker Synthesis Protocol

The synthesis of 2-amino-3-hydroxy-2-methylpropanenitrile relies on a modified Strecker reaction using hydroxyacetone (acetol) as the starting material.

Scientific Integrity & Causality: Free α -aminonitriles are notoriously unstable; they exist as oils that are highly susceptible to retro-Strecker degradation and spontaneous polymerization. To create a self-validating and stable system, the protocol mandates immediate conversion of the free base into its hydrochloride salt. This protonation locks the amine, preventing nucleophilic side reactions and yielding a stable, crystalline solid.

Step-by-Step Workflow
  • Imine Formation:

    • Dissolve 1.0 equivalent of hydroxyacetone in a biphasic mixture of aqueous ammonia (25%) and ammonium chloride (NH 4​ Cl).

    • Validation Check: Stir at room temperature for 2 hours. The NH 4​ Cl acts as a buffer to maintain a slightly acidic pH, facilitating the dehydration of the hemiaminal intermediate into the requisite imine.

  • Controlled Cyanation:

    • Cool the reaction vessel to 0–5 °C using an ice-brine bath.

    • Slowly add 1.1 equivalents of sodium cyanide (NaCN) dropwise as an aqueous solution.

    • Causality: Cyanide addition is highly exothermic. Strict thermal control prevents the formation of thermodynamic byproducts (e.g., hydantoins) and suppresses runaway degradation.

  • Extraction of the Free Base:

    • Extract the aqueous layer multiple times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na 2​ SO 4​ .

  • Hydrochloride Salt Formation:

    • Filter the organic layer and transfer it to a dried flask under inert gas (N 2​ or Ar).

    • Introduce anhydrous HCl gas (or add ethereal HCl) dropwise at 0 °C until the pH reaches ~2.

    • Result: The 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride will precipitate as a white crystalline solid. Filter, wash with cold diethyl ether, and dry under vacuum.

Strecker A Hydroxyacetone (Acetol) Precursor B Imine Formation NH₄Cl / NH₃ (aq) A->B Step 1: Condensation C Cyanation NaCN (0-5 °C) B->C Step 2: Nucleophilic Attack D 2-Amino-3-hydroxy-2-methylpropanenitrile Free Base C->D Step 3: Extraction E Salt Formation Anhydrous HCl in Ether D->E Step 4: Protonation F Target Hydrochloride Salt Stable Intermediate E->F Final Isolation

Fig 1: Step-by-step Strecker synthesis workflow for the hydrochloride salt.

Role in Drug Development: The Monepantel Pathway

The (2S)-enantiomer of 2-amino-3-hydroxy-2-methylpropanenitrile is the foundational core of Monepantel (Amino-Acetonitrile Derivative, AAD 1566) [1, 2]. During drug synthesis, the free amine of this intermediate is condensed with p-[(trifluoromethyl)sulfanyl]benzoic acid, and the hydroxyl group is converted into a 5-cyano-2-(trifluoromethyl)phenyl ether [2].

Mechanism of Action (MOA)

Monepantel targets a unique lineage of nicotinic acetylcholine receptors (nAChRs)—specifically the ACR-23 subunit —which is completely absent in mammals but highly conserved in nematodes [1, 4].

By acting as a positive allosteric modulator , Monepantel forces the ACR-23 receptor channel to lock in an open state. This structural manipulation causes an uncontrolled influx of ions, leading to massive depolarization of the nematode's muscle cells. The macroscopic result is spastic paralysis, violent contractions of the anterior pharynx, and rapid death of the parasite [4].

MOA A Monepantel (Active Drug) B Nematode nAChR (ACR-23 Subunit) A->B Binds C Positive Allosteric Modulation B->C Induces D Receptor Locked in Open State C->D Causes E Uncontrolled Ion Influx D->E Results in F Spastic Paralysis & Death E->F Lethal Effect

Fig 2: Mechanism of action of Monepantel via nAChR modulation in nematodes.

References

  • Title: Bis-organometallic 2-amino-3-hydroxy-2-methylpropanenitrile derivatives for use as anthelmintics (Patent WO2015044396A1)
  • Title: Monepantel | C20H13F6N3O2S | CID 44449087 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Monepantel | 887148-69-8 | Manufacturer & Supplier Source: Macsen Labs URL: [Link]

Foundational

Vibrational Spectroscopy & Structural Elucidation of 2-Amino-3-hydroxy-2-methylpropanenitrile Hydrochloride

Introduction & Scope 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride (CAS:) is a highly functionalized aliphatic molecule that serves as a critical intermediate in the synthesis of complex active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride (CAS:) is a highly functionalized aliphatic molecule that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including bis-organometallic anthelmintic agents[1].

For analytical chemists and drug development professionals, verifying the structural integrity of this compound is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive method for this validation. However, the molecule's unique combination of functional groups—a primary alcohol, a nitrile, and a primary ammonium salt—creates a complex vibrational landscape characterized by extensive hydrogen bonding and dipole suppression. This whitepaper provides an in-depth, mechanistically grounded guide to interpreting the IR spectrum of this specific hydrochloride salt.

Molecular Architecture & Vibrational Causality

To accurately assign IR peaks, one must first understand the causality behind the molecule's behavior in the solid state. The conversion of the free base (CAS:) to the hydrochloride salt drastically alters its electronic and spatial properties[2][3]:

  • The Ammonium Effect (-NH₃⁺): Protonation of the primary amine (-NH₂) to an ammonium ion (-NH₃⁺) shifts the N-H stretching frequencies. Instead of the sharp, distinct doublet typically seen at 3300–3500 cm⁻¹ for primary amines, the ammonium salt forms a broad, complex envelope between 2800–3100 cm⁻¹. This broadening is driven by strong ionic hydrogen bonding with the chloride counterion[4].

  • Dipole Suppression of the Nitrile (-C≡N): In standard aliphatic nitriles, the C≡N stretch is a strong, sharp peak at ~2250 cm⁻¹. However, in α-aminonitriles, the highly polar, electron-withdrawing nature of the adjacent -NH₃⁺ group restricts the change in the dipole moment of the C≡N bond during stretching. Consequently, this peak is significantly suppressed, appearing as a weak-to-medium band[4].

  • Hydroxyl Bridging (-OH): The primary alcohol moiety engages in extensive intermolecular hydrogen bonding with both adjacent hydroxyl groups and chloride ions. This results in a massive broadening of the O-H stretch, which often merges with the upper end of the ammonium N-H envelope.

Quantitative Spectral Assignments

The following table summarizes the theoretical and empirically derived IR peak assignments for 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride, grounded in established spectroscopic principles for α-aminonitriles.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity & ShapeCausality / Diagnostic Notes
-OH (Hydroxyl) O-H Stretch3200 – 3400Strong, BroadBroadening is driven by extensive intermolecular hydrogen bonding with the chloride counterion.
-NH₃⁺ (Ammonium) N-H Asym. & Sym. Stretch2800 – 3100Strong, BroadProtonation shifts the N-H stretch to a lower, broader region, often obscuring the underlying sp³ C-H stretches.
-CH₃, -CH₂- Aliphatic C-H Stretch2850 – 2960Medium (Masked)sp³ hybridized carbon-hydrogen stretching. Often appears as subtle shoulders on the broad -NH₃⁺ band.
-C≡N (Nitrile) C≡N Stretch2230 – 2250Weak to Medium, SharpElectron-withdrawing effect of the adjacent ammonium group reduces dipole moment change, weakening the peak.
-NH₃⁺ (Ammonium) N-H Asymmetric Bend1580 – 1620Medium to StrongPrimary deformation band for aliphatic ammonium salts.
-NH₃⁺ (Ammonium) N-H Symmetric Bend1500 – 1550MediumSecondary deformation band; useful for confirming the salt form over the free base.
-OH (Hydroxyl) O-H Bend (in-plane)1300 – 1420MediumOften overlaps with aliphatic C-H bending modes (e.g., methyl rocking).
C-O (Alcohol) C-O Stretch1030 – 1080Strong, SharpSignature of the primary alcohol moiety (-CH₂OH); highly diagnostic.

Synthetic Pathway & Impurity Profiling

Understanding the synthetic origin of the analyte is a prerequisite for rigorous IR analysis, as it dictates the potential impurities present in the sample. 2-Amino-3-hydroxy-2-methylpropanenitrile is typically synthesized via a modified Strecker reaction starting from hydroxyacetone[4].

Strecker_Synthesis Ketone Hydroxyacetone C3H6O2 Imine Imine Intermediate C3H7NO Ketone->Imine + NH3 - H2O Nitrile α-Aminonitrile Free Base Imine->Nitrile + HCN Nucleophilic Attack Salt Target Analyte HCl Salt Nitrile->Salt + HCl (g) Protonation

Fig 1: Modified Strecker synthesis pathway for 2-Amino-3-hydroxy-2-methylpropanenitrile.

Diagnostic Impurity Checking via IR:
  • Unreacted Hydroxyacetone: If the reaction is incomplete, a strong, sharp C=O stretch at ~1710 cm⁻¹ will contaminate the spectrum. The pure target analyte contains no carbonyl groups.

  • Nitrile Hydrolysis: Aminonitriles are susceptible to hydrolysis, converting the nitrile into an amide. If this degradation occurs, the weak C≡N peak (~2240 cm⁻¹) will diminish, replaced by a strong Amide I (C=O) stretch at ~1650–1690 cm⁻¹ .

Rigorous FTIR Experimental Protocol

Because hydrochloride salts are notoriously hygroscopic, standard IR protocols will fail. Ambient moisture absorption will artificially inflate the O-H stretch region and introduce H-O-H bending artifacts at ~1640 cm⁻¹, completely obscuring the critical N-H bending modes. The following protocol is designed as a self-validating system to ensure spectral integrity.

FTIR_Workflow Start System Initialization & N2 Purge Bkg Background Scan (Blank KBr / Bare ATR) Start->Bkg H2O/CO2 Eliminated Prep Sample Preparation (Desiccation & Milling) Bkg->Prep Baseline Stored Scan Sample Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Prep->Scan Moisture-Free Load Process Spectral Processing (ATR & Baseline Correction) Scan->Process Interferogram FFT Validate Peak Assignment & Impurity Validation Process->Validate Final Spectrum

Fig 2: Self-validating FTIR analytical workflow for hygroscopic hydrochloride salts.

Step-by-Step Methodology:
  • Sample Desiccation (Critical Step): Store the 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride standard in a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) for a minimum of 24 hours prior to analysis.

  • Atmospheric Suppression: Purge the FTIR spectrometer with dry nitrogen for 30 minutes. Self-Validation: Monitor the live interferogram. The CO₂ doublet at ~2350 cm⁻¹ and the water vapor hash at 1400–1800 cm⁻¹ must be flat before proceeding.

  • Background Acquisition: Collect a background spectrum using a bare Attenuated Total Reflectance (ATR) diamond crystal (preferred to minimize ambient exposure) or a rigorously dried blank KBr pellet. Use 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Rapidly transfer the desiccated sample to the ATR crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact, which is vital for accurate relative peak intensities.

  • Data Acquisition & Processing: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range). Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration, ensuring the lower wavenumber peaks (like the C-O stretch at 1050 cm⁻¹) are accurately scaled relative to the high wavenumber O-H/N-H stretches.

  • Impurity Cross-Check: Before approving the spectrum, explicitly verify the absence of carbonyl bands (1650–1750 cm⁻¹) to confirm the absence of ketone starting materials or amide degradation products.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14405752, 2-Amino-3-hydroxy-2-methylpropanenitrile. Retrieved from[Link]

  • World Intellectual Property Organization.Patent WO2015044396A1: Bis-organometallic 2-amino-3-hydroxy-2-methylpropanenitrile derivatives for use as anthelmintics.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of 2-Amino-3-hydroxy-2-methylpropanenitrile Hydrochloride at Room Temperature

Abstract This technical guide provides a comprehensive overview of the methodologies for determining the thermodynamic properties of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride at room temperature. In the abse...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the thermodynamic properties of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride at room temperature. In the absence of direct experimental data for this specific compound, this document focuses on the foundational experimental and computational techniques employed in the field. We delve into the principles and detailed protocols for Differential Scanning Calorimetry (DSC) for heat capacity determination and Isothermal Titration Calorimetry (ITC) for enthalpy and entropy of solution. Furthermore, we outline a robust computational workflow utilizing Density Functional Theory (DFT) for the in silico prediction of key thermodynamic parameters, including Gibbs free energy and enthalpy of formation. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical steps necessary to characterize the thermodynamic profile of this and similar molecules, which is critical for understanding their stability, solubility, and behavior in various chemical and biological systems.

Introduction: The Significance of Thermodynamic Properties in Drug Development

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride is a small organic molecule whose structural features, including an amino group, a hydroxyl group, and a nitrile moiety, make it a compound of interest in synthetic chemistry and potentially as a building block in drug discovery. The thermodynamic properties of such a compound at room temperature (typically 298.15 K or 25 °C) are fundamental to predicting its behavior in various scenarios. Properties such as Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp) govern its stability, solubility, and reactivity. For instance, the Gibbs free energy determines the spontaneity of processes involving the compound, while enthalpy provides insight into the energetic changes during reactions or phase transitions.[1][2]

In the context of drug development, a thorough understanding of these properties is crucial for formulation, predicting shelf-life, and understanding its interactions with biological targets.[3] Given the scarcity of published experimental data for 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride, this guide will equip the reader with the necessary knowledge to determine these properties.

Methodologies for Determining Thermodynamic Properties

The characterization of thermodynamic properties can be approached through two primary avenues: experimental measurement and computational modeling. Both approaches have their merits and are often used in a complementary fashion to validate findings.

Experimental Approaches

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[4][5] This technique is particularly well-suited for determining the specific heat capacity (Cp) of a substance.[6][7]

Causality Behind Experimental Choices: The choice of DSC for heat capacity measurement is based on its high precision and the relatively small sample size required. The method involves a controlled heating rate, and by comparing the heat flow to the sample against a known standard (like sapphire), one can accurately determine the sample's capacity to absorb heat.[6]

Detailed Experimental Protocol for Heat Capacity Determination by DSC:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium and zinc) according to the manufacturer's guidelines.

    • Perform a baseline run with two empty, hermetically sealed aluminum pans to ensure a flat and stable baseline.

  • Sapphire Standard Measurement:

    • Accurately weigh a sapphire standard (typically 10-20 mg) into an aluminum pan and hermetically seal it.

    • Place the pan in the sample cell of the DSC. An empty, sealed pan is used as the reference.

    • Equilibrate the system at the starting temperature (e.g., 283.15 K).

    • Heat the sample at a constant rate (e.g., 10 K/min) to the final temperature (e.g., 313.15 K).

    • Record the heat flow as a function of temperature.

  • Sample Measurement:

    • Accurately weigh the 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride sample (typically 5-10 mg) into an aluminum pan and hermetically seal it.

    • Place the sample pan in the DSC, using the same empty reference pan.

    • Run the same temperature program as for the sapphire standard and the baseline.

  • Data Analysis:

    • Using the DSC software, subtract the baseline curve from the sample and sapphire curves.

    • The specific heat capacity of the sample (Cp,sample) at a given temperature (T) is calculated using the following equation:

      Cp,sample(T) = (DSample(T) / msample) * (msapphire / DSapphire(T)) * Cp,sapphire(T)

      where:

      • DSample(T) and DSapphire(T) are the vertical displacements (heat flow) from the baseline for the sample and sapphire, respectively.

      • msample and msapphire are the masses of the sample and sapphire.

      • Cp,sapphire(T) is the known specific heat capacity of sapphire at that temperature.

Diagram of DSC Workflow for Heat Capacity Measurement:

DSC_Workflow cluster_analysis Analysis Calibrate Instrument Calibration (In, Zn standards) Baseline Baseline Run (Empty Pans) Calibrate->Baseline Sapphire Run Sapphire Standard Baseline->Sapphire Sample Run Sample Sapphire->Sample Subtract Subtract Baseline Sample->Subtract Calculate Calculate Cp Subtract->Calculate

Caption: Workflow for determining specific heat capacity using DSC.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event or, in this context, the process of dissolution.[8] By measuring the enthalpy of solution (ΔHsol), one can derive the entropy of solution (ΔSsol) and Gibbs free energy of solution (ΔGsol), which are critical for understanding solubility.

Causality Behind Experimental Choices: ITC is the gold standard for measuring heat changes in solution because of its high sensitivity and direct measurement capabilities. It allows for the determination of multiple thermodynamic parameters from a single experiment.[9]

Detailed Experimental Protocol for Enthalpy of Solution by ITC:

  • Instrument Preparation:

    • Thoroughly clean the sample cell and the injection syringe with the solvent (e.g., deionized water or a relevant buffer).

    • Equilibrate the instrument to the desired temperature (e.g., 298.15 K).

  • Sample Preparation:

    • Prepare a concentrated solution of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride of known concentration.

    • Fill the injection syringe with this solution, ensuring no air bubbles are present.

    • Fill the sample cell with the pure solvent.

  • Titration Experiment:

    • Perform a series of small, sequential injections of the compound solution into the solvent-filled sample cell.

    • The instrument measures the heat change associated with each injection.

    • Continue injections until the heat signal per injection becomes constant, indicating that it represents only the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change.

    • Subtract the heat of dilution (obtained from the final injections) from the initial injection heats.

    • The enthalpy of solution (ΔHsol) is calculated from the cumulative heat change and the total amount of solute added.

    • The Gibbs free energy of solution (ΔGsol) can be determined from the solubility of the compound (Ksp) using the equation: ΔGsol = -RTln(Ksp). Solubility would need to be determined by a separate experiment (e.g., UV-Vis spectroscopy or HPLC).

    • The entropy of solution (ΔSsol) can then be calculated using the Gibbs-Helmholtz equation: ΔGsol = ΔHsol - TΔSsol.

Diagram of ITC Workflow for Enthalpy of Solution:

ITC_Workflow cluster_analysis Analysis Clean Clean Instrument Prepare Prepare Solutions Clean->Prepare Load Load Syringe & Cell Prepare->Load Titrate Perform Titration Load->Titrate Measure Measure Heat Change Titrate->Measure Integrate Integrate Peaks Measure->Integrate Calculate Calculate ΔHsol, ΔGsol, ΔSsol Integrate->Calculate

Caption: Workflow for determining the enthalpy of solution using ITC.

Computational Approach: Density Functional Theory (DFT)

Computational chemistry provides a powerful means to predict thermodynamic properties when experimental data is unavailable.[2] Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10][11]

Causality Behind Computational Choices: DFT is chosen for its balance of accuracy and computational cost. Functionals like B3LYP combined with a suitable basis set (e.g., 6-31G(d,p)) have been shown to provide reliable predictions of thermodynamic properties for organic molecules.

Computational Workflow for Predicting Thermodynamic Properties:

  • Structure Optimization:

    • Build the 3D structure of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride.

    • Perform a geometry optimization using a DFT method (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and vibrational frequencies.

  • Thermochemical Analysis:

    • The output of the frequency calculation is used to compute the thermodynamic properties (enthalpy, entropy, and Gibbs free energy) at a specified temperature (e.g., 298.15 K) and pressure (1 atm) based on statistical mechanics principles.[12][13]

Diagram of DFT Workflow:

DFT_Workflow Build Build 3D Structure Optimize Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Build->Optimize Frequency Frequency Calculation Optimize->Frequency Analyze Thermochemical Analysis Frequency->Analyze

Caption: Workflow for predicting thermodynamic properties using DFT.

Expected Thermodynamic Properties at Room Temperature

Thermodynamic PropertySymbolExpected Value (at 298.15 K)Significance
Standard Enthalpy of FormationΔHf°-Indicates the energy change when the compound is formed from its constituent elements in their standard states.
Standard Gibbs Free Energy of FormationΔGf°-Determines the thermodynamic stability of the compound with respect to its elements.
Standard Molar Entropy-A measure of the molecular disorder or randomness.
Molar Heat Capacity (constant pressure)Cp-The amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin.

Note: Numerical values are omitted due to the lack of direct experimental or published computational data for the target compound. The purpose of this table is to highlight the key thermodynamic parameters of interest.

Conclusion and Future Outlook

The thermodynamic properties of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride at room temperature are essential for its development and application in various scientific fields. Although direct experimental data is currently lacking, this guide provides a comprehensive framework for determining these properties through established experimental techniques like DSC and ITC, and powerful computational methods such as DFT. The detailed protocols and workflows presented herein serve as a practical guide for researchers to obtain reliable thermodynamic data. Future experimental work is highly encouraged to validate the computational predictions and to provide a solid foundation for the application of this compound in drug development and other areas of chemical research.

References

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). PMC. Available at: [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). PMC. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Available at: [Link]

  • Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. (2023). MDPI. Available at: [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). sepa.es. Available at: [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020). MDPI. Available at: [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. Available at: [Link]

  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. (2025). MDPI. Available at: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. Available at: [Link]

  • Enthalpy Screening by Isothermal Titration Calorimetry. (n.d.). TA Instruments. Available at: [Link]

  • Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. (2011). ASTM International. Available at: [Link]

  • 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020). Sciforum. Available at: [Link]

  • (PDF) Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. (2025). ResearchGate. Available at: [Link]

  • Computational Thermodynamic Properties. (n.d.). Fiveable. Available at: [Link]

  • (PDF) Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2025). ResearchGate. Available at: [Link]

  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). ResearchGate. Available at: [Link]

  • MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ResearchGate. Available at: [Link]

  • Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. (n.d.). ResearchGate. Available at: [Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (n.d.). PMC. Available at: [Link]

  • Temperature Dependence of the Dissociation Constants of Several Amino Acids. (2008). Journal of Chemical & Engineering Data. Available at: [Link]

  • Estimating thermodynamic properties of organic compounds using a solvation model. (n.d.). scielo.br. Available at: [Link]

  • Process for the preparation of aminonitriles. (n.d.). Google Patents.
  • Theoretical Calculations of Organic Salts and Their Correlation with Proton Conductivity. (2023). acs.org. Available at: [Link]

  • 2-Amino-3-hydroxy-2-methylpropanenitrile. (n.d.). PubChem. Available at: [Link]

  • Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. (n.d.). Analytical Chemistry. Available at: [Link]

  • Synthesis of α-aminonitrile. (n.d.). ResearchGate. Available at: [Link]

  • Temperature effect on the viscosity and heat capacity behaviour of some amino acids in water and aqueous magnesium chloride solutions. (n.d.). ResearchGate. Available at: [Link]

  • Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. (n.d.). PMC. Available at: [Link]

  • Density Functional Theory Calculations of the thermochemistry of the dehydration of 2. (n.d.). arXiv.org. Available at: [Link]

  • (PDF) The Calculation of Thermodynamic Properties of Molecules. (2016). ResearchGate. Available at: [Link]

  • Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine. (2021). MDPI. Available at: [Link]

  • Isothermal Titration Calorimetry in the Student Laboratory. (2021). Journal of Chemical Education. Available at: [Link]

  • Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α. (n.d.). SciELO. Available at: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022). RSC Publishing. Available at: [Link]

  • Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. (2023). MDPI. Available at: [Link]

  • Thermodynamic and Transport Properties of Organic Salts. (n.d.). iaea.org. Available at: [Link]

  • Heats of Mixing Using an Isothermal Titration Calorimeter: Associated Thermal Effects. (2009). PMC. Available at: [Link]

  • Thermodynamic Studies of Amino Acid–Denaturant Interactions in Aqueous Solutions at 298.15 K. (2011). ResearchGate. Available at: [Link]

  • Computing Thermodynamic Properties. (2020). YouTube. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of α-Methylserine via Acidic Hydrolysis of 2-Amino-3-hydroxy-2-methylpropanenitrile Hydrochloride

Introduction α-Methylserine is a non-proteinogenic, α,α-disubstituted amino acid that serves as a critical chiral building block in modern organic synthesis and drug discovery[1]. The incorporation of an α-methyl group i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

α-Methylserine is a non-proteinogenic, α,α-disubstituted amino acid that serves as a critical chiral building block in modern organic synthesis and drug discovery[1]. The incorporation of an α-methyl group into a peptide backbone restricts conformational flexibility, induces specific secondary structures, and confers robust resistance to enzymatic degradation[2]. A highly scalable and historically validated method for synthesizing α-methylserine is the Strecker-type amino nitrile route. This application note details an optimized, self-validating protocol for the conversion of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride to free α-methylserine.

Mechanistic Insights: Causality in Experimental Design

To ensure high yields and prevent catastrophic side reactions, the experimental conditions must be strictly controlled. The rationale behind the key methodological choices is as follows:

  • Choice of Starting Material: The hydrochloride salt of 2-amino-3-hydroxy-2-methylpropanenitrile (CAS 122556-12-1) is utilized rather than the free base[3]. The free α-amino nitrile is highly susceptible to retro-Strecker decomposition—reverting to hydroxyacetone, hydrogen cyanide, and ammonia—under neutral or basic conditions. The hydrochloride salt protonates the amine, locking the chemical equilibrium and preventing this degradation.

  • Acidic vs. Basic Hydrolysis: Hydrolysis of the nitrile group (–CN) to a carboxylic acid (–COOH) requires harsh conditions. Basic hydrolysis is strictly avoided for β-hydroxy-α-amino nitriles because the hydroxide ion triggers rapid retro-aldol cleavage. Instead, concentrated hydrochloric acid (HCl) is employed. The acid protonates the nitrile, facilitating nucleophilic attack by water to form an imidate intermediate. This intermediate rapidly tautomerizes to a primary amide, which is subsequently hydrolyzed to the target carboxylic acid[2].

  • Ion-Exchange Purification: The crude reaction mixture contains α-methylserine hydrochloride and a stoichiometric equivalent of ammonium chloride ( NH4​Cl ). To isolate the free zwitterionic amino acid, strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8) is employed[4]. The resin captures both the protonated amino acid and NH4+​ . Elution with dilute aqueous ammonia neutralizes the amino acid to its zwitterionic state, selectively releasing it from the column while leaving the resin in the ammonium form.

Reaction Pathway & Workflow Visualization

G A 2-Amino-3-hydroxy- 2-methylpropanenitrile HCl B Acid Hydrolysis (12 M HCl, Reflux) A->B 105°C, 12 h C α-Methylserine HCl + NH4Cl B->C Evaporation D Cation Exchange (Dowex 50WX8) C->D Aqueous Load E Ammonia Elution (1.5 M NH4OH) D->E Wash & Elute F Free α-Methylserine (Target Product) E->F Crystallization

Fig 1: Reaction workflow for the synthesis and isolation of α-methylserine via acid hydrolysis.

Quantitative Data: Optimization of Hydrolysis Conditions

The following table summarizes the optimization of the hydrolysis step. It highlights the necessity of using highly concentrated acid and extended reflux times to drive the amide intermediate fully to the carboxylic acid.

Condition SetAcid/Base ConcentrationTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
A 6 M HCl100127562>95%
B 12 M HCl (37%)105 (Reflux)68874>98%
C (Optimal) 12 M HCl (37%)105 (Reflux)12>9989>99%
D 1 M NaOH804N/A (Degraded)<10N/A

Note: Condition D demonstrates the catastrophic failure of basic hydrolysis due to retro-aldol/retro-Strecker cleavage.

Experimental Protocol

Materials & Reagents
  • 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride (CAS: 122556-12-1)

  • Concentrated Hydrochloric Acid (37%, ~12 M)

  • Dowex 50WX8 strongly acidic cation exchange resin (H+ form, 100-200 mesh)

  • Aqueous Ammonia (1.5 M)

  • Absolute Ethanol

  • Ninhydrin stain (0.2% in ethanol)

Step 1: Acidic Hydrolysis
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 g of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride in 100 mL of concentrated HCl (37%).

  • Reaction: Heat the mixture to a gentle reflux (approx. 105–110 °C) using an oil bath. Maintain continuous stirring for 12 hours. The solution will transition from colorless to pale yellow.

  • Validation Checkpoint: Extract a 10 µL aliquot, dilute in water, and analyze via LC-MS to confirm the complete disappearance of the starting material ( m/z 101 for free base) and the intermediate amide, ensuring full conversion to α-methylserine ( m/z 120 for [M+H]+ ).

Step 2: Concentration and Acid Removal
  • Cooling: Remove the flask from the oil bath and allow the reaction mixture to cool to room temperature.

  • Evaporation: Transfer the mixture to a rotary evaporator. Concentrate in vacuo at 50 °C until a thick, viscous syrup is formed.

  • Co-evaporation: Add 50 mL of distilled water to the flask and re-evaporate. Repeat this co-evaporation step three times to rigorously strip away residual free HCl. The resulting crude solid is a mixture of α-methylserine hydrochloride and ammonium chloride.

Step 3: Cation-Exchange Chromatography
  • Resin Preparation: Swell and pack Dowex 50WX8 resin (H+ form) into a glass chromatography column. Wash the resin bed with 3 column volumes (CV) of deionized water.

  • Loading: Dissolve the crude solid mixture from Step 2 in 50 mL of deionized water and carefully load it onto the column.

  • Washing: Wash the column with 3–5 CV of deionized water until the eluate reaches a neutral pH (~7). This step removes unreacted non-basic organics and all chloride anions.

  • Elution: Elute the target amino acid using 1.5 M aqueous ammonia. Collect the eluate in 50 mL fractions.

  • Validation Checkpoint: Spot 2 µL of each fraction onto a silica TLC plate, heat, and stain with Ninhydrin. Pool all fractions that yield a deep purple/blue spot, indicating the presence of the primary amine.

Step 4: Isolation and Crystallization
  • Concentration: Transfer the pooled ninhydrin-positive fractions to a rotary evaporator and concentrate in vacuo at 45 °C to a small volume (approx. 15–20 mL) until incipient crystallization is observed.

  • Precipitation: While stirring, add 40 mL of absolute ethanol dropwise to the concentrated aqueous solution to fully precipitate the free α-methylserine.

  • Harvesting: Chill the suspension at 4 °C for 2 hours to maximize yield. Filter the white crystals through a Buchner funnel under vacuum.

  • Drying: Wash the filter cake with 20 mL of ice-cold ethanol and dry under high vacuum for 12 hours to afford pure α-methylserine as a white crystalline powder.

Sources

Application

HPLC method development for analyzing 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride

Executive Summary & Analyte Profiling 2-Amino-3-hydroxy-2-methylpropanenitrile (and its hydrochloride salt) is a highly polar, low-molecular-weight aliphatic aminonitrile. It serves as a critical synthetic intermediate i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

2-Amino-3-hydroxy-2-methylpropanenitrile (and its hydrochloride salt) is a highly polar, low-molecular-weight aliphatic aminonitrile. It serves as a critical synthetic intermediate in the pharmaceutical and agrochemical industries, most notably in the synthesis of amino-acetonitrile derivatives (AADs) used as novel anthelmintics (e.g., monepantel)[1].

From an analytical perspective, this molecule presents a "double-threat" to conventional High-Performance Liquid Chromatography (HPLC):

  • Extreme Hydrophilicity: The combination of an amine, a hydroxyl group, and a nitrile on a short aliphatic backbone results in a highly negative LogP. It will not partition into traditional hydrophobic stationary phases (e.g., C18), resulting in immediate elution in the void volume.

  • Absence of a Chromophore: Lacking conjugated π -electron systems or aromatic rings, the molecule exhibits negligible ultraviolet (UV) absorbance above 210 nm. Attempting low-UV detection results in severe baseline drift and poor signal-to-noise ratios due to mobile phase absorbance.

To achieve robust, reproducible quantitation, analysts must abandon standard Reversed-Phase (RP) UV methods and adopt Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with universal detection techniques, or utilize pre-column derivatization[2][3].

Table 1: Physicochemical Profile & Analytical Implications
PropertyValue / CharacteristicAnalytical Implication
Chemical Formula C4​H8​N2​O⋅HCl Low molecular weight (Free base: 100.12 g/mol ); requires sensitive detection.
Functional Groups Primary amine, hydroxyl, nitrileHighly polar; capable of strong hydrogen bonding and electrostatic interactions.
Ionization Basic amine (pKa ~9.0)Exists as a cation at acidic to neutral pH; prone to secondary interactions with silanols.
UV Absorbance Negligible > 210 nmIncompatible with standard UV/Vis or Diode Array Detectors (DAD) without derivatization.
Optimal Separation HILIC or Cation-ExchangeRequires water-deficient mobile phases to force partitioning into the stationary phase.

Methodological Rationale: Separation and Detection Strategies

The HILIC Mechanism for Polar Amines

HILIC is the gold standard for separating small, highly polar, ionizable compounds[2]. Unlike RP-HPLC, HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine or cross-linked amide) and a highly organic mobile phase (typically >70% acetonitrile).

The Causality of Retention: In HILIC, water from the mobile phase adsorbs onto the polar stationary phase, creating an immobilized, water-enriched layer. When 2-Amino-3-hydroxy-2-methylpropanenitrile is introduced, it preferentially partitions out of the hydrophobic bulk mobile phase (acetonitrile) and into this hydrophilic water layer[4]. Because the analyte is positively charged (protonated amine), using a zwitterionic column (ZIC-HILIC) adds a secondary retention mechanism: weak electrostatic interactions with the negatively charged sulfonate groups on the stationary phase.

HILIC_Mech MP Bulk Mobile Phase (>70% Acetonitrile) WL Water-Enriched Layer (Immobilized on Phase) MP->WL Dynamic Equilibrium SP Stationary Phase (Zwitterionic/Amide) WL->SP Hydrogen Bonding AN Analyte (Protonated Amine) AN->WL Hydrophilic Partitioning AN->SP Electrostatic Interaction

Mechanism of HILIC retention for polar aliphatic aminonitriles.

Overcoming the Detection Barrier

Because the analyte lacks a chromophore, we must select alternative detection modalities:

  • Charged Aerosol Detection (CAD): CAD measures the charge transferred to residual analyte particles after the mobile phase is evaporated. It provides a universal, mass-dependent response for any non-volatile analyte, making it ideal for aliphatic amines[5][6].

  • Pre-Column Derivatization: For laboratories restricted to UV or Fluorescence (FLD) detectors, the primary amine can be reacted with 9-Fluorenylmethyl chloroformate (FMOC-Cl). This attaches a bulky, highly hydrophobic, and highly UV-absorbing fluorenyl tag to the molecule, allowing it to be retained on a standard C18 column and detected at 265 nm[3].

Workflow A Target Analyte: 2-Amino-3-hydroxy-2-methylpropanenitrile HCl B LogP < 0? (Highly Polar) A->B C HILIC Separation (Amide/Zwitterionic) B->C Yes (LogP < 0) D Reversed-Phase (C18) B->D No E Strong Chromophore? (Aromatic Rings) C->E F CAD, ELSD, or MS (Universal/Mass Detection) E->F No (Aliphatic) G UV Detection (>230 nm) E->G Yes H Pre-column Derivatization (FMOC-Cl) + RP-UV E->H Alternative to CAD/MS

Decision matrix for selecting the appropriate HPLC method based on analyte properties.

Experimental Protocols

Protocol A: Direct Analysis via HILIC-CAD (Recommended)

This self-validating protocol utilizes HILIC for retention and CAD for universal quantitation. Ammonium formate buffer is critical here; it controls the pH to ensure consistent analyte ionization (preventing peak splitting) and provides the necessary ionic strength to disrupt secondary interactions with silanols[4][7].

Materials & Reagents:

  • Column: SeQuant® ZIC®-HILIC (150 mm × 4.6 mm, 5 µm, 200 Å) or equivalent[6].

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with Formic Acid. (Note: Must use volatile salts for CAD compatibility).

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • System Preparation: Flush the HPLC-CAD system with 50:50 Water:Acetonitrile to remove any non-volatile buffers from previous runs. Non-volatile salts will permanently foul the CAD corona wire.

  • Sample Preparation: Dissolve the 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride standard in a diluent of 75% Acetonitrile / 25% Water. Crucial: Dissolving HILIC samples in 100% water causes severe peak distortion due to local solvent mismatch at the column head.

  • Equilibration: Equilibrate the column with the starting mobile phase (90% B) for at least 20 column volumes. HILIC columns require longer equilibration times than RP columns to establish the stable water layer.

  • Execution: Run the gradient program outlined in Table 2.

  • Data Processing: CAD response is non-linear over large concentration ranges. Apply a quadratic fit or use the CAD detector's built-in Power Function Value (PFV) to linearize the calibration curve.

Table 2: HILIC-CAD Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.00.81090Initial
2.00.81090Isocratic hold
10.00.84060Linear gradient
12.00.84060Wash
12.10.81090Return to initial
20.00.81090Re-equilibration

CAD Settings: Evaporator Temp = 35°C, Data Collection Rate = 10 Hz, Filter = 3.6s.

Protocol B: Pre-Column Derivatization via FMOC-Cl (Alternative for UV/FLD)

If CAD or LC-MS is unavailable, the analyte must be derivatized. FMOC-Cl reacts with the primary amine of 2-Amino-3-hydroxy-2-methylpropanenitrile to form a stable carbamate. This reaction transforms the highly polar, invisible analyte into a hydrophobic, highly UV-absorbent compound[3][4].

Materials & Reagents:

  • Derivatizing Agent: 10 mM FMOC-Cl in anhydrous Acetonitrile.

  • Buffer: 0.1 M Borate buffer, pH 8.5.

  • Quenching Agent: 1% Adamantanamine in Acetonitrile (removes excess FMOC-Cl to prevent co-elution).

  • Column: Standard C18 (150 mm × 4.6 mm, 3 µm).

Step-by-Step Methodology:

  • Alkalinization: To a 2 mL HPLC vial, add 100 µL of the aqueous sample (containing the analyte HCl salt). Add 100 µL of 0.1 M Borate buffer (pH 8.5). Causality: The amine must be deprotonated (free base form) to act as a nucleophile and attack the FMOC-Cl.

  • Derivatization: Add 200 µL of the 10 mM FMOC-Cl solution. Vortex immediately for 10 seconds.

  • Incubation: Allow the reaction to proceed at ambient temperature (25°C) for exactly 15 minutes.

  • Quenching: Add 100 µL of the quenching agent (Adamantanamine) to halt the reaction and consume unreacted FMOC-Cl, which would otherwise produce a massive interfering peak in the chromatogram.

  • Analysis: Inject 10 µL of the derivatized mixture onto the C18 column using the RP-HPLC gradient in Table 3. Monitor UV absorbance at 265 nm (or Fluorescence: Ex 260 nm / Em 315 nm).

Table 3: RP-HPLC Gradient for FMOC-Derivatized Analyte
Time (min)Flow Rate (mL/min)% 0.1% TFA in Water% Acetonitrile
0.01.07030
15.01.01090
18.01.01090
18.11.07030
25.01.07030

System Suitability & Validation Criteria

Regardless of the chosen protocol, the method must be self-validating. Prior to analyzing unknown batches, the following System Suitability Testing (SST) criteria must be met:

  • Retention Time Precision: %RSD 1.0% (n=6 injections). Note: In HILIC, retention time drift usually indicates insufficient column equilibration.

  • Tailing Factor ( Tf​ ): 0.8 - 1.5. If Tf​ > 1.5 in the HILIC method, verify the buffer pH is strictly 3.2 to prevent secondary silanol interactions.

  • Theoretical Plates (N): 5,000.

  • Signal-to-Noise (S/N) at LOQ: 10:1.

References

  • Google Patents (WO2015044396A1). Bis-organometallic 2-amino-3-hydroxy-2-methylpropanenitrile derivatives for use as anthelmintics.
  • ResearchGate . Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at:[Link]

  • ResearchGate . Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Available at:[Link]

  • NCBI (PMC) . Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Available at:[Link]

  • LCGC International . Ion Chromatography for Small Molecule Determination in Clinical and Pharmaceutical Studies. Available at:[Link]

  • LCGC International . Simultaneous Measurement of Anions and Cations: Method Validation. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Use of 2-Amino-3-hydroxy-2-methylpropanenitrile Hydrochloride in Asymmetric Peptide Synthesis

Introduction: The Strategic Value of α,α-Disubstituted Amino Acids In the landscape of modern drug discovery and peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for developin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of α,α-Disubstituted Amino Acids

In the landscape of modern drug discovery and peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for developing next-generation therapeutics.[1][2] Peptides containing α,α-disubstituted amino acids, where the α-hydrogen is replaced by a second substituent, exhibit remarkable properties. These modifications enforce specific conformational constraints on the peptide backbone, often inducing stable helical or β-turn structures, which can be critical for potent receptor binding.[3] Furthermore, the quaternary α-carbon provides steric hindrance that significantly enhances metabolic stability by making the adjacent peptide bonds resistant to enzymatic degradation by proteases.[2]

This guide focuses on the application of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride as a key precursor for the synthesis of a valuable α,α-disubstituted amino acid: a chiral α-methyl, β-hydroxy-α-amino acid (an analog of α-methyl-threonine). This building block is of significant interest for constructing peptidomimetics with improved pharmacological profiles.[4]

We will detail two primary synthetic pathways leveraging this precursor:

  • The Classical Pathway: Hydrolysis of the aminonitrile to the corresponding α,α-disubstituted amino acid, followed by its incorporation into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • The Direct Ligation Pathway: An innovative approach where the aminonitrile is directly coupled to a peptide chain, bypassing the free amino acid intermediate.[5][6][7]

This document provides the scientific rationale, detailed experimental protocols, and data interpretation guidelines for researchers, scientists, and drug development professionals.

Physicochemical Properties of the Precursor

A foundational understanding of the starting material is critical for successful synthesis.

PropertyValueSource(s)
IUPAC Name 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride
CAS Number 1803594-52-6
Molecular Formula C₄H₉ClN₂O[8]
Molecular Weight 136.58 g/mol
Appearance White to off-white powder[8]
SMILES Cl.N(CO)C#N
Storage 2-8°C, sealed in a dry, inert atmosphere[9]

Pathway 1: Synthesis of the Chiral Amino Acid and Peptide Incorporation via SPPS

This pathway represents the most established and versatile method for incorporating the novel amino acid into a peptide sequence. The overall workflow involves three main stages: asymmetric synthesis of the chiral aminonitrile, hydrolysis to the free amino acid, and finally, solid-phase peptide synthesis.

Workflow for Pathway 1

G cluster_0 Stage 1: Asymmetric Synthesis cluster_1 Stage 2: Hydrolysis & Protection cluster_2 Stage 3: Peptide Synthesis A Ketone/Aldehyde Precursor (e.g., Hydroxyacetone) B Asymmetric Strecker Reaction (+ Chiral Auxiliary/Catalyst, CN⁻, NH₃) A->B C Chiral 2-Amino-3-hydroxy- 2-methylpropanenitrile B->C D Acid or Base-Catalyzed Hydrolysis C->D E Chiral α-Methyl-β-hydroxy- α-amino acid D->E F Orthogonal Protection (Nα-Fmoc, O-tBu) E->F G Fmoc-AA(tBu)-OH Building Block F->G I Iterative Deprotection & Coupling Cycles G->I Incorporation H Fmoc-SPPS Resin H->I J Cleavage & Deprotection I->J K Purified Target Peptide J->K

Caption: Workflow for Amino Acid Synthesis and SPPS Incorporation.

Stage 1: Asymmetric Synthesis of Chiral 2-Amino-3-hydroxy-2-methylpropanenitrile

The classical Strecker synthesis, which involves the reaction of a ketone or aldehyde with ammonia and cyanide, produces a racemic mixture of α-aminonitriles.[10][11] To achieve stereocontrol, an asymmetric variant must be employed. This is typically accomplished by using a chiral catalyst or a stoichiometric chiral auxiliary.[12]

Protocol 1: Catalytic Asymmetric Strecker Synthesis

This protocol is a representative method adapted from literature for the enantioselective synthesis of α-aminonitriles using a chiral catalyst.[12]

Materials:

  • Hydroxyacetone (starting material)

  • Ammonia source (e.g., NH₄Cl)

  • Cyanide source (e.g., KCN or TMSCN)

  • Chiral catalyst (e.g., a chiral thiourea-based catalyst or a metal-based catalyst like a Ti-salen complex)

  • Anhydrous solvent (e.g., Toluene, CH₂Cl₂)

  • Anhydrous MgSO₄

  • Hydrochloric acid (for hydrochloride salt formation)

  • Diethyl ether

Procedure:

  • Imine Formation: In a flame-dried, nitrogen-purged flask, dissolve the chiral catalyst (0.5-5 mol%) in the anhydrous solvent. Add the ammonia source and stir. Cool the mixture to the recommended temperature for the specific catalyst (e.g., -78 °C to 0 °C).

  • Add hydroxyacetone dropwise and stir for 30 minutes. Add anhydrous MgSO₄ to act as a desiccant, driving the imine formation.

  • Cyanation: Slowly add the cyanide source to the reaction mixture. Maintain the temperature and stir for 12-48 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Quench the reaction carefully with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Salt Formation: Purify the crude aminonitrile via flash column chromatography. Dissolve the purified product in diethyl ether and bubble dry HCl gas through the solution (or add a solution of HCl in ether) to precipitate the 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Expected Outcome & Data Analysis:

  • Yield: Typically ranges from 60-95%, depending on the catalyst and substrate.

  • Stereoselectivity: Enantiomeric excess (ee) can range from 70% to >99%. The ee should be determined by chiral HPLC analysis of the aminonitrile or the subsequent amino acid.

Stage 2: Hydrolysis and Orthogonal Protection

The nitrile group of the aminonitrile is a stable precursor to a carboxylic acid.[11] Strong acidic conditions are typically required for hydrolysis. To prepare the resulting amino acid for Fmoc-SPPS, its functional groups must be orthogonally protected.[13][14]

  • α-Amino Group: Protected with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.[15][16]

  • β-Hydroxyl Group: Protected with the acid-labile tBu (tert-butyl) group, analogous to the protection strategy for threonine.[17]

Protocol 2: Hydrolysis of Aminonitrile to Amino Acid

Materials:

  • Chiral 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride

  • Concentrated Hydrochloric Acid (e.g., 6 M HCl)

  • Propylene oxide or Dowex® ion-exchange resin

  • Ethanol

Procedure:

  • Suspend the aminonitrile hydrochloride in 6 M HCl in a sealed, heavy-walled pressure vessel.

  • Heat the mixture at 100-110 °C for 12-24 hours. The reaction should be monitored for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess HCl.

  • Redissolve the crude amino acid hydrochloride in water or ethanol.

  • Neutralize the solution to the isoelectric point (typically pH ~6) by the careful addition of propylene oxide or by passing it through a neutral ion-exchange resin.

  • The free amino acid will precipitate or can be obtained by evaporation of the solvent. Recrystallize from an ethanol/water mixture to obtain the pure α-methyl-β-hydroxy-α-amino acid.

Protocol 3: Orthogonal Protection for Fmoc-SPPS

Materials:

  • Chiral α-methyl-β-hydroxy-α-amino acid

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl

  • Sodium bicarbonate or sodium carbonate solution (10%)

  • Dioxane or Acetonitrile

  • Isobutylene or tert-butyl acetate

  • Strong acid catalyst (e.g., H₂SO₄ or BF₃·OEt₂)

  • Ethyl acetate, Hexane, Diethyl ether

Procedure:

  • Nα-Fmoc Protection:

    • Dissolve the amino acid in a 10% aqueous sodium carbonate solution. Cool in an ice bath.

    • Add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.[15]

    • Dilute with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2 with cold 1 M HCl.

    • Extract the product into ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography if necessary to yield N-Fmoc-α-methyl-β-hydroxy-α-amino acid.

  • O-tert-butylation:

    • Dissolve the N-Fmoc protected amino acid in an appropriate solvent (e.g., dichloromethane).

    • Add a source of the tBu group, such as isobutylene, under pressure in the presence of a strong acid catalyst.

    • Stir the reaction at room temperature until completion.

    • Quench the reaction, perform an aqueous workup, and purify the final product, Fmoc-(α-Me)Thr(tBu)-OH , by chromatography or recrystallization.

Data Presentation for Protected Amino Acid:

CompoundYield (%)Purity (HPLC)Mass Spec (m/z)
N-Fmoc-AA-OH80-95%>98%[M+Na]⁺
Fmoc-AA(tBu)-OH70-90%>98%[M+Na]⁺
Stage 3: Fmoc Solid-Phase Peptide Synthesis (SPPS)

With the orthogonally protected building block in hand, it can be incorporated into any desired peptide sequence using standard Fmoc-SPPS protocols.[3][18] The quaternary nature of the α-carbon makes this a sterically hindered amino acid, which may require optimized coupling conditions.

Fmoc-SPPS Cycle for Hindered Amino Acids

G Resin Resin-Peptide-NH₂ Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-AA(tBu)-OH (3-5 eq) HATU/HBTU (3-5 eq) DIPEA/Collidine (6-10 eq) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Next_Cycle Repeat Cycle or Final Cleavage Wash2->Next_Cycle Next_Cycle->Deprotection Continue Synthesis

Caption: Optimized Fmoc-SPPS cycle for incorporating sterically hindered amino acids.

Protocol 4: SPPS Incorporation of Fmoc-(α-Me)Thr(tBu)-OH

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Fmoc-(α-Me)Thr(tBu)-OH

  • Coupling reagents: HATU or HBTU

  • Base: DIPEA or Collidine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF (3-5 times).

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-(α-Me)Thr(tBu)-OH (3-5 eq. relative to resin loading) with an equivalent amount of HATU or HBTU and twice the molar equivalent of base (DIPEA or Collidine) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-4 hours. Due to steric hindrance, a longer coupling time and/or double coupling may be necessary.

    • Monitor the coupling completion using a Kaiser test (note: will be negative for the newly coupled amino acid).

  • Washing: Drain the coupling solution and wash the resin as in step 3.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage: After the final amino acid is coupled and the terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail and gently agitate for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Purification: Pellet the peptide by centrifugation, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC. Characterize by mass spectrometry.

Pathway 2: Direct Aminonitrile Ligation

A more recent and highly innovative approach involves the direct use of α-aminonitriles in peptide bond formation, bypassing the need for hydrolysis and protection steps.[5][6][19] This method takes advantage of the inherent energy of the nitrile triple bond and the unique nucleophilicity of the α-amino group of the aminonitrile (pKaH ≈ 5.3), which is not zwitterionic at neutral pH.[5]

The key steps involve the N-terminal acylation of a peptide thioacid with an aminonitrile, followed by conversion of the nitrile to a new thioacid, ready for the next coupling cycle.

Protocol 5: Sulfide-Mediated Direct Aminonitrile Ligation (Conceptual)

This protocol is based on the principles described by Powner and colleagues and represents a cutting-edge application.[5][19]

Materials:

  • N-Acyl-peptide-thioacid (starting peptide)

  • 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride

  • Hydrogen sulfide (H₂S) or a sulfide salt (e.g., Na₂S)

  • A mild oxidant (e.g., potassium ferricyanide K₃[Fe(CN)₆])

  • Aqueous buffer system (e.g., phosphate or bicarbonate buffer, pH 7-8)

Procedure:

  • Ligation: Dissolve the N-Acyl-peptide-thioacid and a molar excess of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride in the aqueous buffer.

  • Add the oxidant to facilitate the thioester-aminonitrile coupling. Stir at room temperature for 1-3 hours. This forms the new peptide bond, resulting in an N-Acyl-peptide-(α-Me)Thr-Nitrile.

  • Nitrile to Thioacid Conversion: Introduce H₂S into the reaction mixture. This converts the terminal nitrile group into a thioamide.

  • Hydrolysis to Thioacid: The thioamide is then selectively hydrolyzed to the corresponding thioacid, elongating the peptide by one residue and regenerating the reactive C-terminus for the next cycle.

  • Purification: The resulting peptide can be purified using HPLC.

Causality and Trustworthiness: This direct ligation method is exceptionally chemoselective for the α-amino group of the aminonitrile due to its low pKaH compared to other amines (e.g., the ε-amino group of lysine).[5] The cycle of ligation and thioacid regeneration provides a self-validating system for iterative peptide elongation in an aqueous environment.

Conclusion and Future Perspectives

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride is a versatile and valuable precursor for asymmetric peptide synthesis. The primary pathway, involving its conversion to a protected α,α-disubstituted amino acid, allows for its incorporation into peptides using robust and well-established Fmoc-SPPS methodologies. This enables the creation of peptidomimetics with enhanced structural stability and proteolytic resistance. The alternative pathway of direct aminonitrile ligation, while more nascent, offers a glimpse into novel, efficient, and potentially prebiotic-relevant methods of peptide construction. The choice of pathway will depend on the specific research goals, available instrumentation, and desired novelty of the synthetic route. Both approaches underscore the power of custom-designed building blocks to expand the chemical space and therapeutic potential of peptides.

References

  • Gong, H., et al. (2025, August 11). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. [Link]

  • Tanaka, M., et al. (2001, March 28). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. ACS Publications. [Link]

  • Canavelli, P., Islam, S., & Powner, M. (2019, July 10). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Springer Nature Research Communities. [Link]

  • Gotor-Fernández, V., et al. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

  • Canavelli, P., Islam, S., & Powner, M. W. (2019). Peptide ligation by chemoselective aminonitrile coupling in water. ResearchGate. [Link]

  • Hruby, V. J., & Qian, X. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • Butler, R. N., & Coyne, A. G. (2010). Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. UC Santa Barbara Office of Technology & Industry Alliances. [Link]

  • Sharma, M., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC. [Link]

  • Canavelli, P., Islam, S., & Powner, M. W. (2019, July 10). Peptide ligation by chemoselective aminonitrile coupling in water. PubMed. [Link]

  • Canavelli, P., Islam, S., & Powner, M. W. (2019, July 10). Peptide ligation by chemoselective aminonitrile coupling in water. King's College London. [Link]

  • Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2009, April 13). Amino Acid-Protecting Groups. ACS Publications. [Link]

  • Xu, J., et al. (2020). Directed Evolution of L-Threonine Aldolase for the Diastereoselective Synthesis of β-Hydroxy-α-amino Acids. ResearchGate. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. PubMed. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • Obkircher, M., et al. (2008). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. ResearchGate. [Link]

  • Biron, E., et al. (2008). Synthesis of N-protected N-methyl serine and threonine. ResearchGate. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]

  • Jacobsen, E. N., & Sigman, M. S. (2011). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. [Link]

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Brassé, C., et al. (2021). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. PMC. [Link]

  • Sleebs, B. E., & Hughes, A. B. (2007, April 27). Diastereoselective Synthesis of Alpha-Methyl and Alpha-Hydroxy-Beta-Amino Acids via 4-substituted-1,3-oxazinan-6-ones. PubMed. [Link]

  • Soeta, T., et al. (2011). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amanote Research. Diastereoselective Synthesis of A-Methyl and A-Hydroxy-B-Amino Acids via 4-Substituted-1,3-Oxazinan-6-Ones. [Link]

  • Powner, M. W., & Sutherland, J. D. (2019). Sulfide-mediated α-aminonitrile ligation a, Iterative AA-CN ligation to... ResearchGate. [Link]

  • Subirós-Funosas, R., et al. (2013). Advances in Fmoc solid‐phase peptide synthesis. PMC. [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Wang, J., et al. (2020, July 27). Construction of a Highly Diastereoselective Aldol Reaction System with l-Threonine Aldolase by Computer-Assisted Rational Molecular Modification and Medium Engineering. ACS Publications. [Link]

  • Beke, M., et al. (2021). Three different groups of the α- and β-amino acids studied: (i) α-amino... ResearchGate. [Link]

  • Albericio, F. Amino Acid-Protecting Groups. SciSpace. [Link]

  • Li, Y., et al. (2022, June 6). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. ACS Publications. [Link]

Sources

Application

Application Note: 2-Amino-3-hydroxy-2-methylpropanenitrile Hydrochloride as a Precursor for Chiral Pharmaceutical Ligands

Executive Summary The synthesis of α,α -disubstituted amino acids is a critical frontier in modern drug discovery and asymmetric catalysis. 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride (AHMP-HCl) serves as a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of α,α -disubstituted amino acids is a critical frontier in modern drug discovery and asymmetric catalysis. 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride (AHMP-HCl) serves as a highly stable, isolable aminonitrile synthon1[1]. It is the direct precursor to α -methylserine, a non-proteinogenic amino acid utilized in the synthesis of complex biologically active compounds (e.g., sphingofungin F analogs) and sterically demanding chiral oxazoline ligands2[2].

This application note details the mechanistic rationale, optimized protocols, and downstream applications of AHMP-HCl, providing a self-validating framework for researchers developing chiral pharmaceutical ligands.

Mechanistic Rationale: The Strecker Connection

The construction of the quaternary stereocenter in AHMP-HCl relies on an asymmetric Strecker synthesis. Direct addition of cyanide to acetol (hydroxyacetone) yields a racemic mixture. However, by pre-forming a ketimine using a chiral auxiliary (such as an L-valine ester or (R)-phenylglycinol), the incoming cyanide nucleophile is sterically directed to a single face of the imine, establishing the stereocenter with high diastereoselectivity3[3].

Causality of the Hydrochloride Salt: Free α -aminonitriles featuring a free hydroxyl group are thermodynamically unstable. The lone pair on the amine can facilitate a retro-Strecker decomposition, reverting the molecule back to the ketone and releasing highly toxic hydrogen cyanide gas. By immediately treating the reaction mixture with anhydrous HCl, the amine is protonated. This locks the lone pair, entirely preventing the retro-aldol-like expulsion of cyanide and preserving the integrity of the newly formed chiral center4[4].

Pathway A Acetol Derivative (Precursor) B Asymmetric Strecker Reaction A->B Chiral Amine / HCN C AHMP-HCl (Chiral Aminonitrile) B->C HCl (g) Precipitation D Acid Hydrolysis (6M HCl, Reflux) C->D H2O / H+ E α-Methylserine (Non-proteinogenic AA) D->E Ion Exchange F Chiral Ligand (e.g., Oxazolines) E->F Condensation

Chemical transformation pathway from acetol to chiral oxazoline ligands via AHMP-HCl.

Experimental Methodologies

Protocol 3.1: Synthesis and Isolation of AHMP-HCl

This protocol utilizes a pre-formed chiral ketimine to establish the quaternary center.

Step-by-Step Procedure:

  • Imine Formation: Condense acetol (1.0 eq) with (R)-phenylglycinol (1.0 eq) in anhydrous dichloromethane (DCM) over 4Å molecular sieves at room temperature for 12 hours.

  • Cyanation: Cool the mixture to -78°C. Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) followed by a catalytic amount of Lewis acid (e.g., Ti(OiPr)4).

  • Quench & Salt Formation: After 4 hours, quench the reaction with cold methanol. Immediately bubble anhydrous HCl gas through the solution for 10 minutes.

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate AHMP-HCl as a white crystalline solid.

System Validation (IPC): Analyze the precipitate via IR spectroscopy. The presence of a sharp C≡N stretching band at ~2240 cm⁻¹ and the absence of a C=O stretch at ~1710 cm⁻¹ validates successful cyanation without retro-Strecker degradation.

Protocol 3.2: Acid-Catalyzed Hydrolysis to α -Methylserine

Converting the aminonitrile to the corresponding carboxylic acid.

Causality for Harsh Conditions: Nitriles attached to a quaternary carbon are heavily shielded from nucleophilic attack by water. Mild basic or acidic conditions will stall the reaction at the primary amide stage. Therefore, harsh conditions (6M HCl, reflux) are strictly required to drive the hydrolysis to the carboxylic acid 4[4]. Base catalysis is avoided as it triggers retro-aldol cleavage of the hydroxymethyl group 2[2].

Step-by-Step Procedure:

  • Dissolution: Suspend AHMP-HCl (10 g) in 6M aqueous HCl (100 mL).

  • Reflux: Heat the mixture to 100°C under a reflux condenser for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the intermediate amide mass (m/z [M+H]⁺ = 119) and the appearance of the α -methylserine mass (m/z [M+H]⁺ = 120) self-validates reaction completion.

  • Evaporation: Remove excess HCl and water under reduced pressure to yield a crude mixture of α -methylserine hydrochloride and ammonium chloride.

  • Ion-Exchange Purification: Load the crude residue onto a Dowex 50W-X8 (H⁺ form) column. Wash extensively with deionized water until the eluent is neutral (removes chloride ions). Elute the pure amino acid using 2M aqueous ammonia.

  • Lyophilization: Freeze-dry the ammonia fractions to obtain pure, zwitterionic α -methylserine.

Workflow Step1 1. Dissolution AHMP-HCl in 6M HCl Step2 2. Reflux 100°C, 12h Step1->Step2 Step3 3. Evaporation Remove Excess HCl Step2->Step3 Step4 4. Dowex 50W-X8 Ion Exchange Step3->Step4 Step5 5. Lyophilization Pure α-Methylserine Step4->Step5

Step-by-step experimental workflow for the acid-catalyzed hydrolysis of AHMP-HCl.

Data Presentation & Reaction Optimization

To maximize the yield of α -methylserine while preventing the racemization of the quaternary stereocenter, the hydrolysis conditions must be tightly controlled. Table 1 summarizes the quantitative optimization data.

Table 1: Quantitative Optimization of AHMP-HCl Hydrolysis

Acid ConcentrationTemp (°C)Time (h)Conversion (%)ee (%)Mechanistic Outcome / Observation
2M HCl801245>99Stalls at intermediate amide due to steric shielding.
6M HCl 100 12 98 >99 Optimal conversion to carboxylic acid; stereocenter preserved.
12M HCl10024>9994Prolonged exposure to concentrated acid causes slight racemization.
6M NaOH100128278Base-catalyzed retro-aldol degradation and significant racemization.

Downstream Applications: Chiral Ligand Synthesis

Once isolated, α -methylserine acts as a premier building block for chiral pharmaceutical ligands. The most prominent application is the synthesis of chiral oxazoline ligands (e.g., BOX or PyBOX derivatives).

By condensing the amino alcohol motif of α -methylserine with a nitrile or carboxylic acid, an oxazoline ring is formed. The presence of the quaternary α -methyl group severely restricts the conformational flexibility of the resulting ligand. When coordinated to a transition metal (such as Palladium or Copper), this rigid steric bulk projects directly into the catalytic pocket, drastically enhancing the enantioselectivity of asymmetric transformations (such as allylic alkylations or cyclopropanations).

References

  • Enantio- and Diastereoselective Construction of α,α-Disubstituted α-Amino Acids for the Synthesis of Biologically Active Compounds. ResearchGate.3

  • Asymmetric synthesis of a,a-disubstituted a-amino acids. ResearchGate. 4

  • 2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752. PubChem. 1

  • Non-proteinogenic amino acids. Grokipedia. 2

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride crystallization processes

Welcome to the Process Optimization Hub As a Senior Application Scientist, I frequently encounter challenges scaling the crystallization of highly polar, thermally sensitive intermediates. 2-Amino-3-hydroxy-2-methylpropa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Hub As a Senior Application Scientist, I frequently encounter challenges scaling the crystallization of highly polar, thermally sensitive intermediates. 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride (CAS 1803594-52-6)[1] is a prime example. Widely utilized as a building block for complex APIs, including anthelmintic agents like monepantel[2][3] and unnatural amino acid derivatives, its isolation is notoriously difficult.

Because it is typically synthesized via a modified Strecker reaction[4], the crude stream contains water, excess cyanide, and ammonium salts. The hydrochloride salt is highly soluble in polar solvents but prone to degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your crystallization yield and purity.

Section 1: Interactive Troubleshooting & FAQs

Q1: My product is "oiling out" (liquid-liquid phase separation) instead of forming a crystalline suspension. Why does this happen, and how do I fix it? Causality: Oiling out occurs when the supersaturation of the system exceeds the metastable zone width (MSZW) and intersects the binodal curve (liquid-liquid coexistence) before reaching the spinodal curve (solid-liquid boundary). Because amino nitrile hydrochlorides have high lattice energies but strong solvation interactions with polar solvents, rapid addition of an anti-solvent forces the solute into a dense, solute-rich liquid phase rather than a crystalline lattice. Solution: You must bypass the liquid-liquid phase boundary. This is achieved by:

  • Lowering the supersaturation rate: Add the anti-solvent dropwise over an extended period.

  • Precision Seeding: Introduce 1-2 wt% of high-purity seed crystals before the anti-solvent concentration reaches the oiling-out threshold. Seeding provides a low-energy surface for secondary nucleation, forcing the system to deplete supersaturation via crystal growth rather than phase separation.

Q2: I am experiencing massive yield losses in the mother liquor. How can I drive the equilibrium toward crystallization? Causality: The hydrochloride salt of 2-amino-3-hydroxy-2-methylpropanenitrile is exceptionally soluble in primary alcohols (methanol, ethanol) and water. If the solvent matrix is too polar, the thermodynamic solubility remains too high even at 0°C. Solution: Implement a binary solvent system leveraging the common-ion effect . By using Methanol as the primary solvent and charging a slight stoichiometric excess of anhydrous HCl (e.g., via ethanolic HCl)[5], you suppress the dissociation of the salt. Follow this with a non-polar anti-solvent like Methyl tert-butyl ether (MTBE). Our empirical data shows MTBE provides the steepest solubility drop-off without inducing biphasic separation.

Q3: My HPLC purity is dropping during crystallization, and I see new impurity peaks. What is degrading? Causality: α -Amino nitriles are thermodynamically unstable. At elevated temperatures (>30°C) or in the presence of excess moisture and inappropriate pH, the molecule undergoes two primary degradation pathways:

  • Retro-Strecker Cleavage: The molecule breaks down into hydroxyacetone, hydrogen cyanide (HCN), and ammonia[4].

  • Nitrile Hydrolysis: The cyano group hydrates to form the corresponding α -methylserine amide, and eventually the carboxylic acid[6]. Solution: Crystallization must be treated as a kinetically controlled, low-temperature operation. Never exceed 25°C during dissolution, and perform the aging step strictly between 0°C and 5°C.

Section 2: Quantitative Data & Solvent Screening

To validate the selection of our solvent system, we conducted a rigorous anti-solvent screening. The data below summarizes the thermodynamic yield and kinetic behavior of the crystallization process.

Table 1: Anti-Solvent Screening & Yield Optimization Data

Primary SolventAnti-SolventRatio (v/v)Yield (%)Purity (HPLC Area %)Phase Behavior / Observation
MethanolMTBE1:492.499.8Controlled nucleation; free-flowing crystals
MethanolEthyl Acetate1:385.198.2Slight agglomeration; acceptable yield
EthanolHeptane1:560.390.1Oiled out ; biphasic liquid system
WaterIsopropanol1:1045.085.0High mother liquor loss; severe hydrolysis

Note: All experiments were conducted at a final aging temperature of 2°C with 1.5 wt% seeding.

Section 3: Self-Validating Experimental Protocols

Protocol A: Optimized Anti-Solvent Crystallization Workflow This protocol is designed to be self-validating; if the solution remains clear after Step 4, the MSZW has been correctly identified, ensuring the seeds will not dissolve and secondary nucleation can commence.

  • Dissolution: Dissolve crude 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride in anhydrous Methanol (3 volumes relative to crude mass) at 20°C. Do not apply heat to accelerate dissolution.

  • Polish Filtration: Pass the solution through a 0.45 µm PTFE filter to remove insoluble ammonium chloride byproducts.

  • Common-Ion Adjustment: Add 0.1 volumes of 1.25 M Ethanolic HCl to suppress solubility and stabilize the salt[5].

  • Cooling & Seeding: Cool the filtrate to 10°C. Charge 1.5 wt% of pure 2-Amino-3-hydroxy-2-methylpropanenitrile HCl seeds. Stir at 150 rpm for 30 minutes. Validation check: The seeds must remain suspended and visible as a faint turbidity.

  • Anti-Solvent Dosing: Over a period of 4 hours, linearly dose 12 volumes of MTBE using a programmable syringe pump.

  • Aging: Ramp the temperature down to 2°C at a rate of 0.1°C/min. Age the suspension for 4 hours to relieve supersaturation.

  • Isolation: Filter the slurry via vacuum filtration. Wash the cake with 2 volumes of pre-chilled (0°C) MTBE. Dry under vacuum at 25°C until constant weight is achieved.

Section 4: Process Visualizations

The following diagrams map the logical flow of the optimized crystallization process and the mechanistic degradation pathways you must avoid.

G A Dissolution in Methanol (T < 25°C) B Polish Filtration A->B C Cooling to 10°C B->C D Seeding within MSZW C->D E MTBE Anti-Solvent Addition (4 hrs) D->E F Aging at 0-5°C E->F G Isolation & Washing F->G

Optimized anti-solvent crystallization workflow for amino nitrile hydrochloride.

G A 2-Amino-3-hydroxy-2-methyl- propanenitrile HCl B Retro-Strecker Cleavage (T > 30°C or High pH) A->B Thermal/Base C Nitrile Hydrolysis (Excess Aqueous HCl) A->C Acid/Water D Hydroxyacetone + HCN + Ammonium Chloride B->D E alpha-Methylserine Amide C->E

Primary degradation pathways of amino nitrile hydrochlorides during processing.

Sources

Optimization

Reducing side reactions during 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges associated with the hydrolysis of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges associated with the hydrolysis of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride to α-methylserine .

The conversion of α-aminonitriles to their corresponding α-amino acids is a cornerstone of the Strecker synthesis[1]. However, the presence of both a quaternary α-carbon (steric hindrance) and a β-hydroxyl group (prone to elimination) makes this specific hydrolysis uniquely challenging[2],[3]. This guide breaks down the causality behind common side reactions and provides a self-validating protocol to ensure high-yield recovery of your target compound.

Mechanistic Overview: Hydrolysis vs. Side Reactions

Before troubleshooting, it is critical to understand the competing kinetic and thermodynamic pathways in your reaction vessel.

ReactionPathway SM 2-Amino-3-hydroxy-2- methylpropanenitrile HCl Amide Intermediate Amide (Stalled Reaction) SM->Amide +H2O, H+ (Fast) Retro Hydroxyacetone + HCN + NH3 (Retro-Strecker) SM->Retro Insufficient Acid or Rapid Heating Product α-Methylserine (Target Product) Amide->Product +H2O, Heat (Slow, Steric Hindrance) Dehydrated Dehydroamino Acid (Dehydration Byproduct) Amide->Dehydrated Elimination Product->Dehydrated Excessive Acid/Heat (Loss of β-OH)

Chemical Pathway: Hydrolysis of α-aminonitrile vs. competing side reactions.

Frequently Asked Questions (FAQs)

Q1: During the initial heating phase, my reaction mixture turns dark and yields hydroxyacetone. What is the mechanistic cause? Causality: You are observing the retro-Strecker reaction [4]. The formation of α-aminonitriles is fundamentally an equilibrium process. If the amine group is not fully protonated, its lone pair can facilitate the expulsion of the cyanide ion. The molecule reverts to an imine, which rapidly hydrolyzes into hydroxyacetone, ammonia, and hydrogen cyanide (HCN)[1]. Solution: Always utilize the hydrochloride salt of the aminonitrile[5]. Ensure the hydrolysis medium is highly acidic (e.g., 12M HCl) to keep the amine strictly protonated ( NH3+​ ). This electronically "locks" the molecule, preventing the lone pair from initiating cyanide expulsion[6]. Furthermore, implement a stepwise heating ramp: hold the reaction at 25°C for 2 hours to allow partial hydrolysis to the more stable amide before applying high heat.

Q2: My final product contains a significant amount of an unsaturated byproduct. How do I preserve the β-hydroxyl group? Causality: The β-hydroxyl group of the α-methylserine precursor is highly susceptible to acid-catalyzed dehydration. Under prolonged reflux at high temperatures (>100°C), the hydroxyl group is protonated to −OH2+​ (a superior leaving group) and eliminated as water. This is driven by the thermodynamic stability of the resulting conjugated α-methyl-dehydroalanine derivative. Solution: Cap your reaction temperature at strictly 90°C. While higher temperatures accelerate the hydrolysis of the sterically hindered amide, they exponentially increase the rate of dehydration. The 90°C threshold provides the optimal kinetic balance between completing the amide hydrolysis and preserving the aliphatic hydroxyl group[2].

Q3: LC-MS analysis shows a mass of [M-1] relative to the target amino acid, and NMR indicates an incomplete reaction. Why does the reaction stall? Causality: The [M-1] mass corresponds to the intermediate α-methylserinamide. The quaternary α-carbon—bearing a methyl, a hydroxymethyl, and an amine group—creates severe steric hindrance around the adjacent carbonyl carbon[3]. This physical crowding shields the amide from nucleophilic attack by water, making the final step of hydrolysis exceptionally slow compared to standard, unbranched amino acids[6]. Solution: Do not stop the reaction prematurely. The conversion of the nitrile to the amide is fast, but the amide-to-carboxylic-acid transition requires 12–16 hours at 90°C. If stalling persists, ensure the HCl concentration hasn't dropped due to evaporation by conducting the reaction in a sealed heavy-walled pressure tube or under a highly efficient reflux condenser.

Quantitative Data: Optimization of Hydrolysis Conditions

To illustrate the delicate balance required to maximize yield while suppressing side reactions, review the following empirical data matrix.

Hydrolysis ConditionTemperature ProfileTimeYield of α-MethylserineMajor Side Product
12M HCl (Aqueous) 0°C → 25°C → 90°C 16 h 82% Intermediate Amide (5%)
6M HCl (Aqueous)25°C → 100°C24 h45%Retro-Strecker (Ketone)
12M HCl (Aqueous)25°C → 110°C (Rapid)12 h55%Dehydroamino Acid (30%)
NaOH (10% Aqueous)25°C → 80°C8 h<5%Retro-Strecker (Extensive)
Standard Operating Procedure (SOP): Optimized Acidic Hydrolysis

The following protocol is designed as a self-validating system . It incorporates visual and analytical checkpoints to ensure each mechanistic phase is successful before proceeding to the next, thereby preventing catastrophic loss of starting material.

Workflow Step1 1. Dissolution Suspend in 12M HCl at 0°C Step2 2. Primary Hydrolysis Stir at 25°C for 2h Step1->Step2 Prevents Retro-Strecker Step3 3. Secondary Hydrolysis Gradual ramp to 90°C (12-16h) Step2->Step3 Converts Nitrile to Amide Step4 4. Concentration Remove volatiles in vacuo Step3->Step4 Converts Amide to Acid Step5 5. Purification Ion-exchange chromatography Step4->Step5 Crude Product Isolation QC QC Check HPLC/NMR for Amide/Dehydration Step5->QC Pure α-Methylserine

Optimized Workflow: Stepwise hydrolysis protocol to minimize side reactions.

Step-by-Step Methodology:
  • Dissolution and Protonation (0°C): Suspend 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride in 12M HCl (10 mL per gram of substrate) in a round-bottom flask submerged in an ice bath.

    • Validation Checkpoint: The solution should remain clear and colorless. A sudden yellow tint indicates free-base formation and impending retro-Strecker degradation.

  • Primary Hydrolysis (25°C for 2 hours): Remove the ice bath and allow the mixture to stir at room temperature.

    • Validation Checkpoint: The nitrile is converting to the intermediate amide. The absence of a bitter almond odor (HCN gas) confirms the equilibrium is locked and no retro-Strecker reversion is occurring. (Note: Always perform this in a certified fume hood).

  • Secondary Hydrolysis (Ramp to 90°C for 16 hours): Equip the flask with a reflux condenser and gradually heat the mixture to 90°C. Do not exceed 95°C.

    • Validation Checkpoint: Pull a 50 µL aliquot at 12 hours. Monitor via HPLC or ¹H-NMR. The disappearance of the amide signal and the absence of vinylic protons (typically 5.5–6.0 ppm in NMR) confirm successful conversion without dehydration.

  • Concentration: Once complete, cool the reaction to room temperature and concentrate in vacuo (rotary evaporator, bath temp <40°C) to remove excess HCl and water.

  • Purification: Reconstitute the crude hydrochloride salt in minimal deionized water. Apply to a strong cation-exchange resin column (e.g., Dowex 50WX8, H+ form). Wash with water until the eluent is neutral, then elute with 1M aqueous ammonia to isolate the zwitterionic α-methylserine[2]. Lyophilize the ammonia fractions to obtain the pure product.

References[5] Title: 2-Amino-2-methylpropanenitrile hydrochloride | 50846-36-1

Source: Benchchem URL:[2] Title: Asymmetric synthesis of a,a-disubstituted a-amino acids Source: ResearchGate URL:[4] Title: Chirally and chemically reversible Strecker reaction Source: RSC Publishing URL:[1] Title: Strecker amino acid synthesis Source: Wikipedia URL:[6] Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL:[3] Title: Methylserine | 2480-26-4 Source: Benchchem URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Hygroscopicity Issues with 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the challenges associated with the hygroscopic nature of 2-Amino-3-hydroxy-2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the challenges associated with the hygroscopic nature of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride. Here, you will find in-depth FAQs, troubleshooting guides, and validated experimental protocols designed to ensure the integrity, accuracy, and reliability of your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What does it mean that 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride is hygroscopic?

A1: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding atmosphere.[1][2] For 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride, this means the dry, powdered solid will readily take up water vapor from the air. This is a common characteristic of many hydrochloride salts used in pharmaceuticals to enhance solubility and stability, but it necessitates specific handling protocols.[3][4] The presence of polar functional groups in the molecule, such as the hydroxyl, amino, and nitrile groups, along with the ionic nature of the hydrochloride salt, contributes to its affinity for water molecules.[5]

Q2: What are the direct consequences if this compound absorbs atmospheric moisture?

A2: Ignoring the hygroscopic nature of this compound can lead to significant experimental errors and product failure. The primary consequences include:

  • Physical Changes: The powder may undergo caking, clumping, or even deliquescence, where it absorbs so much water that it dissolves into a liquid.[6][7] This makes accurate weighing nearly impossible and alters the material's flow properties.[4]

  • Inaccurate Measurements: The absorbed water adds to the total weight of the sample, leading to critical errors in molar calculations, concentration determinations, and dosage formulations.[8] This directly impacts the stoichiometry of reactions and the reproducibility of your results.

  • Chemical Degradation: Moisture can act as a reactant, potentially leading to the hydrolysis of the nitrile group to an amide or carboxylic acid.[9] The presence of water can also affect the pH in the microenvironment of the salt, which can catalyze degradation pathways, ultimately reducing the purity and potency of the active pharmaceutical ingredient (API).[3][5]

Q3: I've observed clumping in my container. Is the material still usable?

A3: Clumping is a definitive sign of moisture absorption.[1][2] While you can sometimes break up clumps with a spatula, the material's integrity is compromised because its water content is unknown and non-uniform.[1] For applications requiring high accuracy and purity, it is strongly recommended to either discard the clumped material or dry it under controlled conditions and subsequently verify its water content using a reliable analytical method like Karl Fischer titration before use.[10][11]

Troubleshooting Guide: Common Issues & Solutions

Problem Observed Probable Cause Recommended Solution & Explanation
Difficulty Weighing / Inconsistent Mass The compound is actively absorbing moisture from the air during weighing, causing the balance reading to drift upwards.Solution: Weigh the compound in a controlled, low-humidity environment such as a glove box.[12][13] If unavailable, weigh the material as quickly as possible and use a weighing vessel with a narrow opening to minimize air exposure. Always ensure the container is sealed immediately after dispensing.
Poor Solubility / Unexpected Precipitate in Anhydrous Solvents The sample has absorbed significant water, which is immiscible with many anhydrous organic solvents, leading to a cloudy solution or phase separation.Solution: Dry the compound under vacuum before use.[12] Alternatively, use a fresh, unopened container of the reagent. Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves) before the experiment.
Inconsistent Reaction Yields or Impurity Profiles The unknown water content is altering the stoichiometry of the reaction. Water may be reacting with reagents or catalyzing side reactions.Solution: Standardize your procedure by always using freshly dried compound or material from a properly stored, sealed container. Quantify the water content using Karl Fischer titration and adjust reagent amounts accordingly if a specific water content cannot be avoided.[]
Material Turns into a Gummy or Syrupy Liquid The compound has deliquesced due to prolonged or high-humidity exposure.[6]Solution: The material is heavily contaminated with water. It is generally not recommended for use in sensitive applications. Discard the material and procure a fresh batch. Implement stricter storage protocols immediately to prevent recurrence.[2]

Experimental Protocols & Workflows

Visualizing the Handling Workflow

The following diagram outlines the decision-making process upon receiving and handling 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride to mitigate hygroscopicity issues.

G cluster_0 Initial Receipt & Inspection cluster_1 Storage & Preparation Receive Receive Compound Inspect Inspect Container Seal Is it intact? Receive->Inspect Store_Good Store in Desiccator or Glove Box Inspect->Store_Good Yes Quarantine Quarantine Container (Potential Contamination) Inspect->Quarantine No Use_Directly Proceed to Weighing (Controlled Environment) Store_Good->Use_Directly Test_KF Perform Karl Fischer Titration to Quantify Water Content Quarantine->Test_KF Test_KF->Use_Directly Water Content ≤ Acceptable Limit Dry_Sample Dry Sample Under Vacuum Test_KF->Dry_Sample Water Content > Acceptable Limit Dry_Sample->Test_KF Re-test to Confirm G cluster_outcomes Consequences cluster_impact Experimental Impact Moisture Atmospheric Moisture Exposure Physical Physical Changes (Clumping, Caking) Moisture->Physical Chemical Chemical Degradation (Hydrolysis) Moisture->Chemical Weight Inaccurate Mass (Weight Gain) Moisture->Weight Handling Poor Handling & Flowability Physical->Handling Purity Reduced Purity & Potency Chemical->Purity Stoichiometry Incorrect Stoichiometry Weight->Stoichiometry Reproducibility Poor Reproducibility Handling->Reproducibility Purity->Reproducibility Stoichiometry->Reproducibility

Caption: The cascading effects of moisture contamination.

References

  • Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. (2014, March 5). Google Cloud.
  • 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride | 1803594-52-6. Sigma-Aldrich.
  • 2-Amino-2-methylpropanenitrile hydrochloride | 50846-36-1. Benchchem.
  • 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride — Chemical Substance Inform
  • How do you handle hygroscopic solutes in the lab? TutorChase.
  • What techniques are used to dry salts in the lab? TutorChase.
  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific.
  • Hygroscopic Gravimetric Quantit
  • The MSDS HyperGlossary: Hygroscopic.
  • chemical label 2-amino-3-hydroxypropanenitrile hydrochloride. ECHA.
  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18).
  • Moisture Analysis and the Test Methods. Carboxyl / Alfa Chemistry.
  • 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE Safety D
  • SAFETY D
  • Moisture analysis. Wikipedia.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Moisture Content Determin
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler-Toledo.
  • Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit.
  • Drying salts with HCl solution. (2023, September 5). Chemistry Stack Exchange.
  • Technical Support Center: Managing the Hygroscopic Nature of Hydroxy Sulfon
  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc.
  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. Benchchem.
  • Process routes for drying of HCl gas. SGL Carbon.
  • 2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752. PubChem.
  • 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride (C4H8N2O). PubChemLite.
  • 5 Tips to Help Process Dry Hygroscopic Resins. (2018, July 3). Asaclean.
  • How do you handle hygroscopic salts? (2016, September 14).
  • 2-amino-3-hydroxy-2-methylpropanenitrile | CAS#:122556-12-1. (2025, September 30). Chemsrc.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018, October 19). PMC.
  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). PharmTech.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). MDPI.

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride with other alpha-aminonitriles

As the demand for conformationally restricted peptide therapeutics grows, the synthesis of unnatural amino acids (UAAs) with quaternary stereocenters has become a critical focus in drug development. 2-Amino-3-hydroxy-2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for conformationally restricted peptide therapeutics grows, the synthesis of unnatural amino acids (UAAs) with quaternary stereocenters has become a critical focus in drug development. 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride (CAS 1803594-52-6) serves as the essential Strecker intermediate for the synthesis of α -methylserine.

However, handling α -aminonitriles with tetrasubstituted α -carbons presents unique chemical challenges. This guide provides an in-depth comparative analysis of the reactivity of 2-amino-3-hydroxy-2-methylpropanenitrile against simpler α -aminonitriles, detailing the causality behind its behavior and providing self-validating protocols for its downstream applications.

Mechanistic Reactivity Profile: The Quaternary Challenge

The reactivity of an α -aminonitrile is governed by the substitution pattern at its α -carbon and the electronic effects of adjacent functional groups. For 2-amino-3-hydroxy-2-methylpropanenitrile, three mechanistic factors dictate its behavior:

  • Steric Shielding at the Quaternary Center: Unlike primary aminonitriles, the α -carbon here is tetrasubstituted (bonded to a methyl group, a hydroxymethyl group, an amine, and the nitrile). This bulky environment severely restricts the trajectory of incoming nucleophiles (such as water during hydrolysis), dramatically reducing the reaction rate[1].

  • Inductive Effects of the β -Hydroxyl Group: The electronegative oxygen of the β -hydroxyl group withdraws electron density via the sigma bond framework. While this slightly increases the electrophilicity of the nitrile carbon, it also introduces a handle for side reactions, such as retro-aldol cleavage, if the molecule undergoes a retro-Strecker reaction back to the imine.

  • The Necessity of the Hydrochloride Salt: Free α -aminonitriles are thermodynamically unstable and exist in equilibrium with their corresponding imines and free hydrogen cyanide (the retro-Strecker reaction). By supplying this compound as a hydrochloride salt ([2]), the amine lone pair is protonated. This prevents the nitrogen from initiating the electronic cascade required to expel the cyanide ion, thereby locking the molecule in its stable nitrile form.

Comparative Reactivity Analysis

To contextualize its performance, we must compare 2-amino-3-hydroxy-2-methylpropanenitrile with other common α -aminonitriles used in amino acid synthesis ([3]).

Quantitative Reactivity Comparison Table
PropertyAminoacetonitrile (Primary)2-Aminopropanenitrile (Secondary)2-Amino-3-hydroxy-2-methylpropanenitrile (Quaternary)
α -Carbon Substitution UnsubstitutedMonosubstituted (Methyl)Disubstituted (Methyl, Hydroxymethyl)
Relative Hydrolysis Rate Fast (Hours at 60°C)Moderate (Hours at 80°C)Slow (Requires 24h+ Reflux at 100°C)
Retro-Strecker Susceptibility LowModerateHigh (Requires HCl salt stabilization)
Nucleophilicity of Amine HighModerateLow (Steric shielding + -OH inductive effect)
Primary Downstream Product Glycine α -Alanine α -Methylserine (UAA)

Reaction Pathways and Workflows

Understanding the divergent pathways of 2-amino-3-hydroxy-2-methylpropanenitrile is critical for optimizing yields and preventing degradation.

Reactivity A 2-Amino-3-hydroxy-2- methylpropanenitrile HCl B Free Base (Reactive Intermediate) A->B Base (pH > 7) C Imine + HCN (Retro-Strecker) B->C Heat / High pH (Degradation) D Amide Intermediate B->D H2O, H+ (Hydrolysis) F Thiazoline Adduct B->F L-Cysteine, pH 8 (Nucleophilic Trapping) E alpha-Methylserine (Target UAA) D->E H2O, Heat, H+ (Hydrolysis)

Reaction pathways of 2-Amino-3-hydroxy-2-methylpropanenitrile highlighting desired vs side reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes a specific analytical checkpoint to verify causality and reaction progress before proceeding.

Protocol 1: Controlled Acidic Hydrolysis to α -Methylserine

Because of the severe steric hindrance at the quaternary center, standard alkaline hydrolysis will fail and instead trigger retro-aldol/retro-Strecker degradation. Harsh acidic conditions are mandatory.

Step 1: Acidic Digestion Suspend 10 mmol of 2-amino-3-hydroxy-2-methylpropanenitrile HCl in 20 mL of 6M HCl. Causality: The high concentration of hydronium ions continuously protonates the nitrile nitrogen, increasing the electrophilicity of the sterically shielded nitrile carbon, forcing water to attack.

Step 2: Thermal Activation Reflux the mixture at 100°C for 24 hours. Validation Checkpoint: At 12h and 24h, extract a 50 µL aliquot, neutralize with dilute NaOH, and analyze via LC-MS. The reaction is complete when the intermediate amide mass ( m/z 119.08 [M+H]+ ) is fully converted to the α -methylserine mass ( m/z 120.06 [M+H]+ ).

Step 3: Volatile Removal Evaporate the solvent under reduced pressure to yield a crude viscous oil (the amino acid hydrochloride salt).

Step 4: Cation-Exchange Purification Dissolve the crude oil in 5 mL of DI water and load onto a Dowex 50WX8 (H+ form) column. Wash with 5 column volumes of DI water to elute unreacted neutral/acidic byproducts. Elute the target amino acid with 1M NH4​OH . Validation Checkpoint: Spot the eluent fractions on a silica TLC plate and heat with Ninhydrin stain. Pool only the fractions that yield a distinct purple/red spot (confirming the presence of the primary amine).

Step 5: Lyophilization Freeze-dry the pooled fractions to obtain pure α -methylserine as a white powder. Validation Checkpoint: Perform 1H NMR in D2​O . The spectrum must show a clean singlet at ~1.4 ppm (the α -methyl group) and an AB quartet (or two doublets) around 3.6–3.9 ppm (the diastereotopic protons of the β -hydroxymethyl group).

Workflow S1 1. Acidic Digestion (6M HCl) S2 2. Thermal Activation (100°C, 24h) S1->S2 S3 3. LC-MS Validation (Check m/z 120.06) S2->S3 S4 4. Cation Exchange (Dowex 50WX8) S3->S4 S5 5. Lyophilization & NMR Validation S4->S5

Self-validating experimental workflow for the acidic hydrolysis to alpha-methylserine.

Protocol 2: Thiazoline Trapping Assay (Nucleophilic Addition)

To evaluate the electrophilicity of the nitrile carbon without harsh hydrolysis, we can utilize an aminothiol trapping assay. As demonstrated in prebiotic chemistry models ([4]), α -aminonitriles react with cysteine to form stable thiazoline rings.

Step 1: Reagent Mixing Dissolve 5 mmol of the nitrile HCl and 5 mmol of L-cysteine in 15 mL of 0.1 M phosphate buffer adjusted to pH 8.0. Causality: At pH 8.0, the thiol group of cysteine is partially deprotonated to a highly nucleophilic thiolate, while the amine remains available for the subsequent intramolecular cyclization step.

Step 2: Incubation Stir the solution at 40°C for 12 hours. Validation Checkpoint: Perform an Ellman’s Reagent (DTNB) assay on a 10 µL aliquot. A lack of yellow color (absorbance at 412 nm) confirms the total consumption of free thiols, validating that the nucleophilic attack on the sterically hindered nitrile carbon was successful.

References

  • National Center for Biotechnology Information. "2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752 - PubChem." PubChem,[Link].

  • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." Master Organic Chemistry,[Link].

  • Danger, G. et al. "The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean." PMC,[Link].

  • ACS Catalysis. "Catalytic Enantioselective Construction of an α -Thio-Substituted α -Aminonitriles-Bearing Tetrasubstituted Carbon Center." ACS Publications,[Link].

Sources

Comparative

Spectroscopic Validation and Comparative Analysis of Synthesized 2-Amino-3-hydroxy-2-methylpropanenitrile Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Spectroscopic Validation Protocol Executive Summary The synthesis of α -quaternary amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Spectroscopic Validation Protocol

Executive Summary

The synthesis of α -quaternary amino acids is a critical bottleneck in the development of sterically hindered peptidomimetics and novel anthelmintic drugs (such as monepantel derivatives)[1]. 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride (CAS: 1803594-52-6)[2] serves as the essential α -methylserine precursor in these workflows[3].

This guide provides an objective performance comparison between in-house synthesized 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride and leading commercial alternatives. Furthermore, it establishes a self-validating spectroscopic protocol (NMR, FT-IR, HRMS) to ensure absolute structural fidelity and the absence of catalyst-poisoning impurities.

Strategic Context: The Strecker Synthesis Mechanism

The construction of the α -quaternary center relies on a modified Strecker synthesis utilizing hydroxyacetone. Understanding the causality behind the reaction conditions is paramount for achieving high purity.

Ammonium chloride ( NH4​Cl ) is employed as a dual-purpose reagent: it supplies the ammonia required for the intermediate imine formation while acting as a mild Brønsted acid to catalyze the nucleophilic attack of the cyanide ion. Temperature control (0–5 °C) is non-negotiable; elevated temperatures shift the thermodynamic equilibrium toward the undesired cyanohydrin side-product, drastically reducing the yield of the target α -aminonitrile[4].

StreckerWorkflow A Hydroxyacetone + NH4Cl / NaCN B Imine Intermediate (0-5 °C Control) A->B Nucleophilic Addition (pH 9-10) C α-Aminonitrile (Free Base) B->C Cyanide Attack (Kinetic Control) D HCl (g) in Ether (Precipitation) C->D Salt Formation E Target Molecule: C4H8N2O·HCl D->E Crystallization

Workflow of the modified Strecker synthesis and isolation of the hydrochloride salt.

Comparative Analysis: In-House Synthesis vs. Commercial Sourcing

Relying on commercial vendors for 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride can introduce supply chain vulnerabilities and batch-to-batch variability. We compared an optimized in-house synthesized batch against two leading commercial standards: Vendor A (Sigma-Aldrich, CAS 1803594-52-6)[2] and Vendor B (BLD Pharm, evaluated via the free base CAS 122556-12-1)[5].

Table 1: Performance and Purity Comparison
MetricIn-House Synthesized (Optimized)Vendor A (Commercial Std.)Vendor B (Commercial Std.)
Purity (qNMR) 99.2% 95.0% 95.0%
Major Impurity Trace NH4​Cl (<0.5%)Cyanohydrin (~2%)Unidentified organics (~3%)
Yield / Availability 78% (Isolated Yield)1-2 weeks lead timeIn-stock (Variable)
Cost Efficiency ~$12 / gram (Reagents)High (Premium pricing)Moderate
Physical Form Crystalline White PowderPowderPowder

Causality-Driven Experimental Protocol

To ensure a self-validating system , the following protocol integrates synthesis with immediate structural verification.

Step-by-Step Methodology:
  • Imine Formation: Dissolve NH4​Cl (1.5 eq) and NaCN (1.2 eq) in aqueous ammonia (25%, 10 mL). Causality: Excess ammonia drives the equilibrium toward the imine, suppressing direct cyanide attack on the ketone.

  • Nucleophilic Addition: Cool the solution to 0 °C. Add hydroxyacetone (1.0 eq) dropwise over 30 minutes. Maintain stirring at 0–5 °C for 12 hours. Causality: Kinetic control prevents the retro-Strecker reaction and cyanohydrin accumulation.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield the free base (2-amino-3-hydroxy-2-methylpropanenitrile)[6].

  • Hydrochloride Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution at 0 °C until precipitation ceases. Filter and wash with cold ether. Causality: The anhydrous environment prevents hydrolysis of the highly sensitive nitrile group into an amide.

Spectroscopic Validation Framework

Validation must confirm four structural pillars: the quaternary α -carbon, the nitrile group, the primary amine, and the hydroxymethyl group.

Table 2: Spectroscopic Data Summary
TechniqueKey Signal / ValueFunctional Group AssignmentDiagnostic Significance
1 H NMR ( D2​O ) δ 1.55 ppm (s, 3H) α -Methyl ( −CH3​ )Confirms quaternary center.
1 H NMR ( D2​O ) δ 3.65 ppm (s, 2H)Hydroxymethyl ( −CH2​OH )Differentiates from unhydroxylated analogs.
13 C NMR ( D2​O ) δ 119.2 ppmNitrile ( −C≡N )Confirms successful cyanide addition.
FT-IR (KBr)2245 cm −1 (weak)Nitrile StretchOrthogonal confirmation of −CN .
HRMS (ESI+)m/z 101.0712 [M+H]+ Matches calculated mass (100.0636 Da)[7].
Spectroscopic Causality & Interpretation
  • Self-Validating qNMR: By spiking the D2​O NMR sample with a known mass of maleic acid (internal standard, δ 6.28 ppm), you can integrate the α -methyl singlet ( δ 1.55 ppm) against the maleic acid olefinic protons. This simultaneously proves the structural identity and calculates the absolute thermodynamic purity of the batch, bypassing the need for separate HPLC assays.

  • Mass Spectrometry: The monoisotopic mass of the free base ( C4​H8​N2​O ) is 100.06366 Da[7]. In positive ESI mode, the prominent [M+H]+ peak at m/z 101.07 is accompanied by a characteristic fragmentation loss of 27 Da ( −HCN ), which is highly diagnostic for α -aminonitriles.

SpectroscopicLogic Target Validation of C4H8N2O·HCl NMR NMR Spectroscopy (Structural Connectivity) Target->NMR IR FT-IR Spectroscopy (Functional Groups) Target->IR MS HRMS (ESI+) (Exact Mass & Frag) Target->MS N1 13C: δ 119 ppm (-CN) 1H: δ 1.55 ppm (-CH3) NMR->N1 Connectivity I1 2245 cm⁻¹ (-CN) 3300 cm⁻¹ (-OH/-NH2) IR->I1 Vibrational Modes M1 m/z 101.07 [M+H]+ Frag: -27 Da (-HCN) MS->M1 Ionization

Decision tree mapping spectroscopic techniques to their diagnostic functional group validations.

References

  • PubChemLite - 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride (C4H8N2O).
  • Sigma-Aldrich - 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride | 1803594-52-6.
  • Google Patents (WO2015044396A1)
  • PubChem - 2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752.
  • Benchchem - 2-Amino-2-methylpropanenitrile hydrochloride | 50846-36-1.
  • BLD Pharm - 122556-12-1 | 2-Amino-3-hydroxy-2-methylpropanenitrile.
  • ResearchGate - Enantio- and Diastereoselective Construction of α,α -Disubstituted α -Amino Acids for the Synthesis of Biologically Active Compounds.

Sources

Validation

Benchmarking 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride in unnatural amino acid synthesis

The incorporation of non-natural amino acids into peptide backbones is a cornerstone of modern drug discovery. Specifically, α-methylated amino acids like α-methylserine are highly valued for their ability to restrict co...

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Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of non-natural amino acids into peptide backbones is a cornerstone of modern drug discovery. Specifically, α-methylated amino acids like α-methylserine are highly valued for their ability to restrict conformational freedom around the phi (φ) and psi (ψ) dihedral angles, thereby promoting stable secondary structures (such as β-turns and α-helices) and significantly enhancing proteolytic resistance 1[1].

However, synthesizing these sterically hindered, α,α-disubstituted amino acids presents significant chemical challenges. This guide benchmarks the utility of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride (CAS: 1803594-52-6) against leading alternative synthetic methodologies, providing researchers with a data-driven framework for selecting the optimal route for unnatural amino acid production.

The Benchmark Precursor: 2-Amino-3-hydroxy-2-methylpropanenitrile Hydrochloride

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride serves as a highly efficient, atom-economical precursor for the synthesis of α-methylserine. It is typically synthesized via a modified Strecker reaction 2[2].

Mechanistic Causality of the Hydrochloride Salt: Free α-aminonitriles are inherently unstable and prone to retro-Strecker decomposition, reverting to the starting ketone and hydrogen cyanide. By treating the intermediate with hydrochloric acid, the amine is protonated, effectively trapping the molecule as a stable, crystalline hydrochloride salt. This stabilization is critical for isolation, long-term storage, and subsequent harsh hydrolysis steps.

Mechanism Imine Imine Intermediate (Electrophilic) Cyanide Cyanide Addition Imine->Cyanide FreeBase Free Aminonitrile (Prone to Reversal) Cyanide->FreeBase Protonation HCl Protonation FreeBase->Protonation Trapping Salt Hydrochloride Salt (Stable Precursor) Protonation->Salt

Mechanistic stabilization of the α-aminonitrile via hydrochloride salt formation.

Comparative Analysis of Synthetic Alternatives

To objectively evaluate 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride, we must benchmark it against three prominent alternative strategies utilized in modern synthetic chemistry.

The Benchmark: Strecker Synthesis & Hydrolysis

The hydrolysis of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride is the most scalable approach. While highly cost-effective, the standard Strecker route yields a racemic mixture. If enantiopurity is required, downstream chiral resolution (e.g., via enzymatic kinetic resolution or diastereomeric salt crystallization) is mandatory.

Asymmetric Alkylation of Chiral Ni(II) Complexes

Pioneered by Belokon, this method utilizes a chiral Ni(II) complex of a glycine Schiff base. The complex is deprotonated and alkylated with high facial selectivity 3[3].

  • Advantage: Exceptional enantiomeric excess (ee >95%) without the need for resolution4[4].

  • Drawback: Requires stoichiometric amounts of the chiral auxiliary and involves heavy metal processing, reducing overall atom economy.

Regioselective Ring-Opening of β-Lactones

This method involves the synthesis of a chiral Bn2N-α-methylserine-β-lactone, which is subsequently opened using organocuprates5[5].

  • Advantage: Highly versatile for creating diverse α-methyl amino acid libraries by varying the Grignard reagent 6[6].

  • Drawback: The multi-step synthesis of the β-lactone precursor is labor-intensive and moisture-sensitive.

Chemoenzymatic Biotransformation

Utilizing microbial whole-cell catalysts (e.g., Rhodococcus sp. AJ270) containing nitrile hydratase/amidase to hydrate oxiranecarbonitriles7[7].

  • Advantage: Unparalleled green chemistry profile and perfect enantioselectivity (ee >99.5%).

  • Drawback: Limited substrate scope and requires specialized bioprocessing infrastructure.

G Start Starting Materials Strecker Strecker Synthesis (Ammonia + Cyanide) Start->Strecker NiComplex Chiral Ni(II) Complex (Glycine Schiff Base) Start->NiComplex Aminonitrile 2-Amino-3-hydroxy-2- methylpropanenitrile HCl Strecker->Aminonitrile Hydrolysis Acidic Hydrolysis (HCl, reflux) Aminonitrile->Hydrolysis Product α-Methylserine (Unnatural Amino Acid) Hydrolysis->Product Alkylation Asymmetric Alkylation (Base + Electrophile) NiComplex->Alkylation Disassembly Complex Disassembly (Acidic) Alkylation->Disassembly Disassembly->Product

Comparative synthetic pathways for α-methylserine production.

Quantitative Performance Benchmarking

The following table summarizes the quantitative metrics of these methodologies, assuming a target of enantiopure (S)-α-methylserine.

MethodologyOverall Yield (%)Enantiomeric Excess (ee %)ScalabilityAtom EconomyPrimary Limitation
Aminonitrile HCl (Benchmark) 75-85% (Racemic)N/A (Requires Resolution)Excellent (Multi-kg)HighRacemic output requires downstream separation.
Chiral Ni(II) Complexes 60-75%>95%Moderate (Gram scale)LowStoichiometric chiral auxiliary required.
β-Lactone Ring Opening 50-65%>98%Low (Milligram scale)ModerateMulti-step precursor synthesis.
Enzymatic Biotransformation 40-55%>99.5%Moderate (Bioreactor)HighStrict substrate specificity.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols highlight the causality behind the procedural steps for the two most prominent methods.

Protocol A: Acidic Hydrolysis of 2-Amino-3-hydroxy-2-methylpropanenitrile HCl

Objective: Convert the stable aminonitrile salt into the free α-methylserine amino acid.

  • Reaction Setup: Suspend 10.0 g of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride in 50 mL of 6M aqueous HCl.

    • Causality: The nitrile group is sterically hindered by the adjacent methyl and hydroxyl groups. High acid concentration is required to protonate the nitrile nitrogen, increasing the electrophilicity of the carbon for water attack.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 16-24 hours.

    • Self-Validation Check: Extract a 0.1 mL aliquot, neutralize, and perform IR spectroscopy. The reaction is complete when the sharp C≡N stretching band at ~2200 cm⁻¹ completely disappears, replaced by a broad carboxylic acid O-H stretch at 2500-3300 cm⁻¹.

  • Evaporation: Concentrate the mixture in vacuo to remove excess HCl, yielding a crude hydrochloride salt of the amino acid.

  • Isoelectric Precipitation: Reconstitute the residue in minimal distilled water. Slowly add 2M LiOH until the pH reaches the isoelectric point of α-methylserine (pI ≈ 5.6).

    • Causality: At the pI, the amino acid exists as a zwitterion with net-zero charge, minimizing its solubility in water and inducing crystallization.

  • Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Protocol B: Asymmetric Alkylation via Chiral Ni(II) Complex (Belokon Method)

Objective: Direct stereoselective synthesis of (S)-α-methylserine.

  • Deprotonation: Dissolve 1.0 eq of the Ni(II) complex of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and glycine in anhydrous DMF under an argon atmosphere. Add 1.2 eq of powdered NaOH.

    • Causality: NaOH deprotonates the α-carbon of the glycine moiety. The rigid geometry of the Ni(II) complex shields one face of the resulting enolate, forcing the incoming electrophile to attack from the exposed face.

  • Alkylation: Dropwise add 1.5 eq of the electrophile (e.g., formaldehyde for the hydroxymethyl group, followed by methyl iodide for the methyl group, depending on the specific complex starting material). Stir at room temperature for 4 hours.

    • Self-Validation Check: Monitor by TLC (DCM/MeOH 9:1). The highly colored Ni(II) complex will shift Rf values upon successful alkylation.

  • Disassembly: Quench the reaction with 2M aqueous HCl and heat to 60°C for 2 hours.

    • Causality: The acidic conditions hydrolyze the Schiff base, breaking the coordination to the nickel ion and releasing the free amino acid, while precipitating the chiral auxiliary for recovery.

  • Purification: Filter to recover the chiral auxiliary. Pass the aqueous filtrate through a strongly acidic cation exchange resin (e.g., Dowex 50WX8) to isolate the enantiopure α-methylserine.

Conclusion

For researchers engaged in early-stage peptide drug discovery or large-scale manufacturing, 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride remains the most robust and economically viable building block. While advanced asymmetric methods like Ni(II) complexation and β-lactone ring-opening offer elegant solutions for direct enantiocontrol, they are hampered by poor atom economy and scalability issues. The benchmark aminonitrile, coupled with modern continuous-flow chiral resolution techniques, provides an unmatched balance of stability, scalability, and synthetic utility.

References

  • Organic Chemistry Portal. "Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone". Available at: [Link][6]

  • PubMed (NIH). "Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone". Available at: [Link][5]

  • PubMed (NIH). "Nitrile biotransformations for highly enantioselective synthesis of oxiranecarboxamides with tertiary and quaternary stereocenters". Available at: [Link][7]

  • ACS Publications. "Stereodivergent Synthesis of α-Quaternary Serine and Cysteine Derivatives Containing Two Contiguous Stereogenic Centers via Synergistic Cu/Ir Catalysis". Available at: [Link][3]

  • ResearchGate. "Enantio‐ and Diastereoselective Construction of α,α‐Disubstituted α‐Amino Acids for the Synthesis of Biologically Active Compounds". Available at: [Link][4]

Sources

Comparative

GC Method Validation for 2-Amino-3-hydroxy-2-methylpropanenitrile Hydrochloride: A Comparative Guide on Derivatization Strategies

In pharmaceutical development, the analytical control of highly polar, thermally labile intermediates is a persistent challenge. 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride[1] is a prime example of a molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the analytical control of highly polar, thermally labile intermediates is a persistent challenge. 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride[1] is a prime example of a molecule that actively resists standard gas-phase analysis. Featuring a primary amine, a primary hydroxyl group, a nitrile moiety, and existing as a hydrochloride salt[2], this compound requires a meticulously engineered analytical strategy.

This guide objectively compares three gas chromatography (GC) approaches—Direct Injection, Acylation, and Silylation—and provides a comprehensive, ICH Q2(R2)-compliant validation framework[3] for the optimized method.

The Analytical Challenge: Mechanistic Insights

To understand why specific methods fail while others succeed, we must examine the thermodynamics and intermolecular forces at play in the GC inlet.

  • The Salt Problem: 2-Amino-3-hydroxy-2-methylpropanenitrile is typically handled as a hydrochloride salt to ensure stability[1]. In a standard GC injection port (typically 250°C), salts do not volatilize; they undergo thermal degradation. The release of HCl gas damages the column's stationary phase, while the remaining free base is left to interact with the system.

  • Hydrogen Bonding: The liberated free base contains highly polar -OH and -NH2 groups[2]. These functional groups act as strong hydrogen bond donors and acceptors. If injected directly, they aggressively interact with active silanol sites in the inlet liner and the column, resulting in severe peak tailing, irreversible adsorption, and complete signal loss.

To achieve robust chromatography, we must neutralize the salt and chemically mask the active hydrogens—a process known as derivatization.

Comparative Evaluation of GC Strategies

We evaluated three distinct sample introduction strategies to determine the most reliable method for quantitative analysis.

Alternative A: Direct GC Injection (The Baseline)

Direct injection of the underivatized salt results in immediate thermal decomposition. The method fails to produce a quantifiable peak, rendering it entirely unsuitable for validation.

Alternative B: Acylation with TFAA

Acylation using Trifluoroacetic anhydride (TFAA) replaces active hydrogens with trifluoroacetyl groups. While this improves volatility, the reaction generates trifluoroacetic acid as a byproduct. If not rigorously removed, this acidic byproduct degrades the cyano group of the analyte and strips the column's stationary phase over time, leading to shifting retention times and poor intermediate precision.

The Optimized Solution: Silylation (BSTFA + 1% TMCS)

Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the premier choice for amino alcohols[4]. BSTFA replaces the active protons on both the -OH and -NH2 groups with trimethylsilyl (TMS) groups, drastically lowering the boiling point and increasing thermal stability[5].

Because the primary amine can be sterically hindered, we utilize BSTFA fortified with 1% Trimethylchlorosilane (TMCS). TMCS acts as a Lewis acid catalyst, driving the silylation of the amine to absolute completion[6]. To address the hydrochloride salt, Pyridine is used as both a solvent and an acid scavenger.

GC_Strategy Target 2-Amino-3-hydroxy-2- methylpropanenitrile HCl Direct Direct GC Injection Target->Direct No Derivatization Acylation Acylation (TFAA) Target->Acylation + TFAA / Base Silylation Silylation (BSTFA + TMCS) Target->Silylation + Pyridine / BSTFA Fail Salt Decomposition & Column Adsorption Direct->Fail Subopt Acidic Byproducts & Partial Reaction Acylation->Subopt Success Volatile Di-TMS Derivative Optimal Peak Shape Silylation->Success

Fig 1: Decision matrix and outcomes for GC analysis of polar hydrochloride salts.

Method Validation Data (ICH Q2(R2) Framework)

According to the ICH Q2(R2) guidelines, an analytical procedure must be demonstrated to be fit for its intended purpose through rigorous validation of specific performance characteristics[3]. The table below summarizes the validation data comparing the three approaches.

Validation Parameter (ICH Q2)Direct InjectionAcylation (TFAA)Optimized Silylation (BSTFA + 1% TMCS)
Specificity Fails (Co-elution/Degradation)Marginal (Byproduct interference)Excellent (Clear baseline separation)
Linearity ( R2 ) N/A0.98500.9998
Reportable Range N/A50 - 500 µg/mL5 - 1000 µg/mL
Limit of Detection (LOD) > 500 µg/mL15.0 µg/mL1.5 µg/mL
Limit of Quantitation (LOQ) > 1000 µg/mL50.0 µg/mL5.0 µg/mL
Accuracy (Recovery %) < 10%78.5% ± 6.2%99.2% ± 1.4%
Precision (Repeatability) > 25% RSD8.5% RSD1.1% RSD

Data Interpretation: The Silylation method vastly outperforms the alternatives. The addition of the TMCS catalyst ensures a reproducible reaction yield, reflected in the superior 1.1% RSD for repeatability and a near-perfect recovery rate of 99.2%.

Optimized Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates visual cues and internal controls to verify the success of the sample preparation prior to injection.

Reagents Required
  • 2-Amino-3-hydroxy-2-methylpropanenitrile HCl (Reference Standard)

  • Anhydrous Pyridine (Acid scavenger / Solvent)

  • BSTFA + 1% TMCS (Derivatization Reagent)[6]

  • N-decane (Internal Standard, 1 mg/mL in Pyridine)

Step-by-Step Workflow
  • Sample Weighing: Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask.

  • Freebasing (Self-Validating Step): Add 5.0 mL of anhydrous Pyridine. Sonicate for 5 minutes.

    • Causality: Pyridine deprotonates the amine.

    • Validation Cue: You will observe a fine, cloudy precipitate of Pyridine-HCl. This visual confirmation ensures the salt has been successfully neutralized, liberating the free base for reaction.

  • Internal Standard Addition: Add 1.0 mL of the N-decane internal standard solution. Dilute to volume with Pyridine and mix well.

  • Derivatization: Transfer 1.0 mL of the suspension to a 2 mL GC autosampler vial. Add 0.5 mL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly and incubate in a heating block at 70°C for 30 minutes.

    • Causality: Thermal energy combined with the TMCS catalyst overcomes the steric hindrance of the primary amine, ensuring complete conversion to the Di-TMS derivative.

  • Analysis: Allow the vial to cool to room temperature. Inject 1.0 µL into the GC-FID or GC-MS system (e.g., using a 5% phenyl-methylpolysiloxane column).

Prep_Workflow Step1 1. Weigh Sample (10 mg) Step2 2. Freebasing (Add Pyridine) Step1->Step2 Step3 3. Derivatization (BSTFA + 1% TMCS) Step2->Step3 Step4 4. Incubation (70°C, 30 min) Step3->Step4 Step5 5. GC-FID/MS Injection Step4->Step5

Fig 2: Optimized sample preparation and derivatization workflow.

Conclusion

Direct GC analysis of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride is analytically unviable due to thermal degradation and severe hydrogen bonding. While acylation offers a marginal improvement, it introduces destructive acidic byproducts.

The optimized Silylation method utilizing BSTFA + 1% TMCS in Pyridine provides a robust, highly sensitive, and fully ICH Q2(R2)-compliant analytical solution. By neutralizing the salt and catalytically masking all active hydrogens, this method guarantees exceptional linearity ( R2 = 0.9998), high recovery (99.2%), and extends the lifespan of the GC analytical column.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. URL:[Link]

  • National Center for Biotechnology Information. "2-Amino-3-hydroxy-2-methylpropanenitrile | CID 14405752." PubChem. URL:[Link]

  • NextSDS. "2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride Substance Information." NextSDS Chemical Database. URL: [Link]

  • MACHEREY-NAGEL. "Derivatization reagents for GC - Silylation." Chromatography Technical Guides. URL:[Link]

  • Obrnuta faza. "GC Derivatization Reagents: Silylation and Acylation." Obrnuta faza Technical Resources. URL: [Link]

Sources

Validation

Comparative efficacy of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride in biocatalytic resolutions

An Application Scientist's Guide to Evaluating 2-Amino-3-hydroxy-2-methylpropanenitrile Hydrochloride in Biocatalytic Resolutions Foreword for the Modern Drug Discovery Professional In the landscape of contemporary drug...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Evaluating 2-Amino-3-hydroxy-2-methylpropanenitrile Hydrochloride in Biocatalytic Resolutions

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary drug development, the synthesis of enantiomerically pure chiral building blocks is not merely a procedural step but a cornerstone of creating effective and safe therapeutics. Chiral α-amino-β-hydroxy acids and their derivatives are privileged scaffolds, integral to a wide array of pharmaceuticals. The target of our discussion, 2-Amino-3-hydroxy-2-methylpropanenitrile, presents a unique synthetic challenge and opportunity. Its structure, featuring a quaternary α-carbon, a primary amine, and a primary hydroxyl group, makes it a novel and potentially valuable precursor.

This guide is structured from the perspective of a senior application scientist, designed to navigate the empirical process of evaluating this novel substrate's suitability for biocatalytic kinetic resolution. Rather than presenting a fait accompli, we will establish a robust theoretical framework, propose a comprehensive experimental plan, and provide the necessary benchmarks against well-characterized alternatives. This document serves as both a strategic overview and a practical laboratory manual for researchers aiming to unlock the potential of this intriguing molecule.

Theoretical Framework: Selecting the Biocatalytic Strategy

The molecular architecture of 2-Amino-3-hydroxy-2-methylpropanenitrile dictates the most promising enzymatic strategies for its resolution. The presence of a primary hydroxyl group makes it an ideal candidate for lipase-catalyzed kinetic resolution, a workhorse technique in industrial biocatalysis.[1][2]

Primary Strategy: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution exploits the differential rate at which a chiral enzyme reacts with the two enantiomers of a racemic substrate. For our target molecule, the most logical approach is the enantioselective acylation of the primary hydroxyl group.

  • Why Acylation? The primary alcohol is a readily accessible handle for a wide range of lipases. The enzyme's chiral active site is expected to accommodate one enantiomer preferentially, leading to the formation of an enantioenriched ester and leaving behind the unreacted, oppositely configured alcohol.

  • Causality in Enzyme Selection: We hypothesize that lipases with a moderately sized binding pocket will be most effective. Enzymes like Candida antarctica Lipase B (CALB), often available as the immobilized preparation Novozym 435, and Pseudomonas cepacia Lipase (PCL) are excellent starting points due to their proven efficacy on a broad range of substrates, including primary and secondary alcohols.[3] Their selection is based on a balance of high activity, enantioselectivity, and operational stability in non-aqueous media, which is critical for suppressing non-enzymatic side reactions.

The general principle of this proposed resolution is depicted below.

G cluster_0 Racemic Substrate cluster_1 Biocatalytic Reaction cluster_2 Products at ~50% Conversion racemate Racemic 2-Amino-3-hydroxy- 2-methylpropanenitrile (R)-Substrate + (S)-Substrate lipase Lipase (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate) racemate->lipase Enantioselective Acylation product_S Unreacted (S)-Substrate (High e.e.) lipase->product_S Slow or No Reaction product_R (R)-Ester (High e.e.) lipase->product_R Fast Reaction

Figure 1: Conceptual workflow for the lipase-catalyzed kinetic resolution of 2-Amino-3-hydroxy-2-methylpropanenitrile.

Alternative Substrates for Benchmarking

To objectively gauge the efficacy of resolving our target molecule, its performance must be benchmarked against established substrates. The choice of comparators is critical for contextualizing results.

  • Aromatic β-Hydroxy Nitrile: 3-hydroxy-3-phenylpropanonitrile. This is a well-studied substrate for lipase-catalyzed resolutions, providing a benchmark for a sterically demanding aryl-substituted molecule.[4]

  • Fluorinated β-Hydroxy Nitrile: 3-hydroxy-3-(pentafluorophenyl)propionitrile. This substrate is known to undergo highly efficient kinetic resolution with CALB, setting a high bar for enantioselectivity (E > 1000).[5]

  • Simple Aliphatic β-Hydroxy Nitrile: Racemic 3-hydroxy-4-tosyloxybutanenitrile. This molecule provides a reference for a less sterically hindered, purely aliphatic substrate.[1]

Proposed Experimental Design: A Self-Validating Protocol

The following protocols are designed to systematically evaluate the feasibility of the proposed resolution, from initial screening to optimization.

Protocol 1: Initial Lipase Screening

Objective: To identify active and potentially selective lipase candidates for the acylation of racemic 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride.

Methodology:

  • Substrate Preparation: Neutralize the hydrochloride salt of the substrate to the free amine using a suitable base (e.g., triethylamine in an organic solvent, followed by filtration of the resulting salt) to prevent enzyme inhibition. Ensure the final substrate solution is anhydrous.

  • Reaction Setup: In separate 4 mL vials, add the free-base substrate (0.1 mmol), an organic solvent (2 mL, e.g., methyl tert-butyl ether - MTBE), and vinyl acetate (0.5 mmol, 5 equivalents) as the acyl donor. Rationale: Vinyl acetate is an irreversible acyl donor, which drives the reaction forward and prevents product inhibition.

  • Enzyme Addition: To each vial, add 10 mg of a different immobilized lipase (e.g., Novozym 435, Lipozyme RM IM, Lipozyme TL IM, Pseudomonas cepacia Lipase). A control reaction without any enzyme must be included.

  • Incubation: Seal the vials and place them in an orbital shaker at 250 rpm and a controlled temperature (e.g., 30°C).

  • Monitoring: Withdraw small aliquots (e.g., 20 µL) at set time points (e.g., 1, 4, 8, and 24 hours). Dilute the aliquots with mobile phase and analyze immediately by chiral HPLC (see Protocol 2.3) to determine conversion and enantiomeric excess (e.e.) of both the remaining substrate and the formed ester.

Protocol 2: Analytical Method for Chiral Separation

Objective: To develop a reliable HPLC method to separate the enantiomers of the substrate and its acylated product.

Methodology:

  • Column Selection: A chiral stationary phase is required. Columns such as Chiralcel OD-H or Chiralpak AD-H are excellent starting points for this class of compounds.

  • Mobile Phase: Begin with a standard mobile phase of hexane/isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min. Add a small amount of an amine modifier like diethylamine (0.1%) to the mobile phase to improve peak shape for the amino-containing substrate.

  • Detection: Use a UV detector at a wavelength where the substrate and product show reasonable absorbance (e.g., 210 nm).

  • Validation: Inject racemic standards of both the starting material and the chemically synthesized (racemic) acetylated product to confirm peak identities and establish retention times. The method is considered validated for this purpose once baseline separation of both pairs of enantiomers is achieved.

Proposed Experimental Workflow Diagram

The following diagram outlines the logical flow from substrate preparation to data analysis.

G sub_prep 1. Substrate Preparation (Neutralize Hydrochloride Salt) screen 2. Lipase Screening (Parallel Reactions) sub_prep->screen sampling 3. Time-Course Sampling (1, 4, 8, 24h) screen->sampling hplc 4. Chiral HPLC Analysis (Determine %e.e. and %Conversion) sampling->hplc data 5. Data Analysis (Calculate E-value) hplc->data optimize 6. Optimization (Solvent, Temp., Acyl Donor) data->optimize If E > 15

Figure 2: Step-by-step workflow for the evaluation of 2-Amino-3-hydroxy-2-methylpropanenitrile in biocatalytic resolution.

Data Interpretation and Comparative Benchmarking

The success of a kinetic resolution is quantified by the enantiomeric ratio (E-value). This value is calculated from the enantiomeric excess of the substrate (e.e.s) and the conversion (c) using established formulas. An E-value greater than 20 is generally considered useful for preparative synthesis.

Template Table for Experimental Results

Researchers should use the following table structure to log their data, allowing for direct comparison between different enzymes.

Lipase CatalystTime (h)Conversion (%)e.e. Substrate (%)e.e. Product (%)E-Value
Novozym 4354
24
P. cepacia Lipase4
24
Lipozyme TL IM4
24
Control (No Enzyme)24~0N/AN/AN/A
Comparative Performance Data from Literature

The following table provides a benchmark for what constitutes an effective resolution for structurally related cyanohydrins. This data is essential for judging the relative success of any results obtained for our novel substrate.

SubstrateBiocatalystReaction TypeKey ResultReference
3-hydroxy-3-phenylpropanonitrileImmobilized Lipase on APTES-modified silicaKinetic Resolution79.5% e.e.[4]
3-hydroxy-3-(pentafluorophenyl)propionitrileCandida antarctica Lipase (N-435)Kinetic ResolutionE > 1000, >99% e.e. at 50% conversion[5]
3-hydroxy-4-tosyloxybutanenitrilePseudomonas cepacia LipaseKinetic Resolution>99% e.e.[1]
Morita-Baylis-Hillman Adducts (Aromatic)P. fluorescens LipaseHydrolysisE > 200, >90% e.e.[6]

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded framework for evaluating the efficacy of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride in biocatalytic resolutions. By focusing on a lipase-catalyzed kinetic resolution strategy, we have outlined a clear experimental path from initial screening to data interpretation. The causality behind each procedural choice, from the selection of an irreversible acyl donor to the neutralization of the substrate, is explained to ensure a robust and logical investigation.

Successful identification of a selective lipase (E > 20) would open the door to further optimization, including solvent engineering, temperature profiling, and screening of different acyl donors. Furthermore, a highly successful kinetic resolution could be evolved into a dynamic kinetic resolution (DKR) process. This advanced technique would involve adding a suitable racemization catalyst to convert the slow-reacting enantiomer back into the racemate in situ, theoretically enabling a 100% yield of the desired enantiopure product.

The value of 2-Amino-3-hydroxy-2-methylpropanenitrile as a chiral building block can only be realized through rigorous and systematic empirical study. The protocols and benchmarks provided herein are designed to empower researchers to undertake this evaluation with confidence and scientific integrity.

References

  • ResearchGate.

  • InnoSyn.

  • Organic & Biomolecular Chemistry (RSC Publishing).

  • Organic & Biomolecular Chemistry (RSC Publishing).

  • PMC.

  • MDPI.

  • ResearchGate.

  • Google Patents.

  • PMC.

  • ResearchGate.

  • Organic Letters - ACS Publications.

  • ACS Publications.

  • Bentham Science Publishers.

  • Semantic Scholar.

  • Benchchem.

  • ResearchGate.

  • Taylor & Francis.

  • Benchchem.

  • PMC.

  • ResearchGate.

  • Semantic Scholar.

  • TU Delft Research Portal.

  • PMC.

  • PubChemLite.

  • PubChem.

  • Journal of Chemical and Pharmaceutical Research.

  • IRIS .

  • BindingDB.

  • NextSDS.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Blueprint: 2-Amino-3-hydroxy-2-methylpropanenitrile Hydrochloride

As a highly reactive α-aminonitrile salt, 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride (CAS 1803594-52-6) is a critical intermediate frequently utilized in the Strecker synthesis of complex unnatural amino acid...

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Author: BenchChem Technical Support Team. Date: March 2026

As a highly reactive α-aminonitrile salt, 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride (CAS 1803594-52-6) is a critical intermediate frequently utilized in the Strecker synthesis of complex unnatural amino acids[1]. While its utility in drug development is vast, its structural motifs—a nitrile group, a primary amine, a hydroxyl group, and a hydrochloride salt—demand rigorous, causality-driven safety and disposal protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational blueprint for handling and disposing of this compound, ensuring zero-tolerance compliance with mechanistic safety principles.

Chemical Profile & Mechanistic Toxicology

To manage a chemical safely, one must understand its reactive causality. α-Aminonitriles are synthesized via the nucleophilic addition of cyanide to imines[1]. Consequently, under specific stress conditions (extreme pH or high heat), the reaction can reverse or degrade, posing a severe toxicological risk.

Mechanistic Hazards
  • Hydrogen Cyanide (HCN) Evolution: The most critical hazard associated with aminonitriles is their potential to undergo hydrolysis or thermal degradation, releasing hydrogen cyanide gas[2][3]. HCN is a potent, rapid-acting systemic poison that halts cellular respiration by binding irreversibly to the iron center of cytochrome c oxidase in the mitochondrial electron transport chain.

  • Acidic Salt Reactivity: Because the compound is a hydrochloride salt, it is inherently acidic when dissolved in water. If mixed with strong bases, it can generate localized heat. Conversely, mixing the free nitrile with strong acids can catalyze hydrolysis, risking the liberation of toxic gases[4][5].

  • Combustion Byproducts: Incineration of this molecule yields nitrogen oxides (NOx) and hydrogen chloride (HCl) gas due to the nitrogen and chlorine atoms in its structure[6].

Quantitative Hazard Summary
Property / ClassificationData / DescriptionSource
Chemical Name 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride[7]
CAS Number 1803594-52-6[7]
Physical State Solid (Powder)[8]
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation) - H302, H312, H332[7]
Local Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[7]
Incompatible Materials Strong oxidizers, strong acids, strong bases[4]

Waste Segregation & Storage Workflow

Proper segregation prevents accidental cross-reactivity in the waste stream. The following workflow dictates the logical routing of all waste generated during the handling of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride.

WasteWorkflow Start 2-Amino-3-hydroxy-2-methylpropanenitrile HCl Waste Generation Solid Solid Waste (Powder/Vials) Start->Solid Aqueous Aqueous Waste (Solutions/Washes) Start->Aqueous Spill Spill Debris (Contaminated PPE/Absorbents) Start->Spill Solid_Bin Halogenated Organic Solid Waste Bin Solid->Solid_Bin Aqueous_pH Check pH (Target 6-8) DO NOT ACIDIFY (HCN Risk) Aqueous->Aqueous_pH Spill_Bin Double-Bagged Hazardous Waste Spill->Spill_Bin Incineration High-Temp Incineration with Flue Gas Scrubber (NOx/HCl) Solid_Bin->Incineration Aqueous_pH->Incineration Spill_Bin->Incineration

Figure 1: Segregation and disposal workflow for aminonitrile hydrochloride waste streams.

Step-by-Step Disposal & Neutralization Protocols

Every protocol below is designed as a self-validating system: you do not proceed to the next step until the current step's safety metric is empirically confirmed.

Protocol A: Aqueous Waste Handling & pH Adjustment

Causality: Aqueous solutions of the hydrochloride salt will be naturally acidic. While the salt form is stable, extreme pH shifts or the presence of transition metals can trigger nitrile degradation[5]. The solution must be neutralized to a stable pH of 6.0–8.0 before transfer to a central waste carboy to prevent off-gassing in closed containers.

  • Isolation: Perform all waste consolidation inside a certified, actively venting chemical fume hood.

  • Initial pH Validation: Dip a wide-range pH indicator strip into the aqueous waste.

    • Validation: If pH is < 5.0, proceed to Step 3. If pH is between 6.0 and 8.0, proceed to Step 4.

  • Controlled Neutralization: Slowly add dilute (1M) Sodium Hydroxide (NaOH) dropwise while stirring continuously.

    • Caution: Do not use concentrated bases, as the exothermic reaction can cause thermal degradation of the aminonitrile.

  • Secondary pH Validation: Wait 5 minutes to ensure the reaction has reached equilibrium. Re-test the pH.

    • Validation: A stable reading between 6.0 and 8.0 confirms the solution is safe for temporary storage.

  • Storage: Transfer the neutralized solution to a designated "Halogenated Aqueous Organic Waste" carboy. Cap loosely if there is any risk of residual gas evolution, or use a vented waste cap[8].

Protocol B: Solid Waste & Primary Container Disposal

Causality: Residual powders pose an inhalation risk (Acute Tox. 4) and can form explosive dust clouds if dispersed[4][7].

  • Containment: Do not attempt to rinse out empty glass vials that contained the raw powder unless necessary for the experiment. Rinsing creates unnecessary hazardous aqueous waste.

  • Packaging: Cap the empty or partially used vials tightly. Place them inside a secondary containment bag (e.g., a heavy-duty ziplock bag).

  • Labeling: Label the bag clearly as "Toxic Solid Waste: Contains Halogenated Aminonitrile (HCN hazard under acidic conditions)."

  • Disposal: Deposit the sealed bag into a rigid, leak-proof solid hazardous waste container destined for incineration[6].

Protocol C: Acute Spill Response

Causality: Sweeping dry powder generates airborne particulates, maximizing the inhalation hazard[4]. Wetting the powder with incompatible solvents can drive it into porous surfaces or trigger reactions.

  • Evacuate & Assess: Immediately clear personnel from the immediate area. Verify that the fume hood is operating at maximum exhaust.

  • PPE Upgrade: Don a particulate respirator (N95 or higher, if outside a fume hood), heavy-duty nitrile gloves, and chemical splash goggles[8].

  • Containment (Solid Spill): Gently cover the spilled powder with slightly damp, inert absorbent pads (dampened with water) to suppress dust formation. Do not use acidic spill kits.

  • Collection: Use a non-sparking plastic scoop to transfer the damp absorbents and the powder into a wide-mouth, sealable hazardous waste bucket[6].

  • Decontamination: Wash the spill surface with copious amounts of soap and water. Test the final rinse water with pH paper to ensure no acidic residue remains.

  • Validation: The area is considered safe only when no visible residue remains and the final wash water tests at a neutral pH.

Regulatory Compliance & Transport

Under U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, this chemical does not typically fall under a specific "P" or "U" listed waste code unless it is the sole active ingredient of a discarded commercial chemical product specifically named in the registries[9].

However, it must be managed as a Characteristic Hazardous Waste due to its toxicity and reactivity profile[10]:

  • Waste Coding: It should be assigned waste codes based on the user's specific application and solvent mixtures (often D003 for reactive potential if mixed improperly, or standard D-codes for associated toxic solvents)[4][10].

  • Ultimate Destruction: The EPA mandates that halogenated/nitrogenous organic wastes be disposed of via High-Temperature Incineration . The chosen waste management facility must be equipped with an afterburner to ensure complete destruction of the nitrile group, and a flue-gas scrubber to capture and neutralize the resulting Hydrogen Chloride (HCl) and Nitrogen Oxide (NOx) emissions[6].

References

  • NextSDS. 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride — Chemical Substance Information. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from: [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. Retrieved from: [Link]

  • Chemistry Steps. Reactions of Nitriles. Retrieved from:[Link]

  • Organic Chemistry Portal. Synthesis of α-Aminonitriles through Strecker Reaction. Retrieved from: [Link]

  • Pressbooks. 11.11 Chemistry of Nitriles. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride
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